Vemurafenib
説明
This compound is a competitive kinase inhibitor with activity against BRAF kinase with mutations like V600E. It exerts its function by binding to the ATP-binding domain of the mutant BRAF. This compound was co-developed by Roche and Plexxikon and it obtained its FDA approval on August 17, 2011, under the company Hoffmann La Roche. After approval, Roche in collaboration with Genentech launched a broad development program.
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Protein Kinase Inhibitor, and Cytochrome P450 1A2 Inhibitor, and P-Glycoprotein Inhibitor.
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Protein Kinase Inhibitor.
This compound is a selective inhibitor of BRAF kinase that is used in the therapy of patients with metastatic and advanced malignant melanoma. This compound therapy is commonly associated with transient elevations in serum aminotransferase during therapy and has been linked to rare, but occasionally severe cases of clinically apparent acute liver injury.
This compound is an orally bioavailable, ATP-competitive, small-molecule inhibitor of BRAF(V600E) kinase with potential antineoplastic activity. This compound selectively binds to the ATP-binding site of BRAF(V600E) kinase and inhibits its activity, which may result in an inhibition of an over-activated MAPK signaling pathway downstream in BRAF(V600E) kinase-expressing tumor cells and a reduction in tumor cell proliferation. Approximately 90% of BRAF gene mutations involve a valine-to-glutamic acid mutation at residue 600 (V600E); the oncogene protein product, BRAF(V600E) kinase, exhibits a markedly elevated activity that over-activates the MAPK signaling pathway. The BRAF(V600E) gene mutation has been found to occur in approximately 60% of melanomas, and in about 8% of all solid tumors, including melanoma, colorectal, thyroid and other cancers.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and has 5 approved and 16 investigational indications.
An indole sulfonamide compound and inhibitor of BRAF KINASES that is used for the treatment of unresectable or metastatic MELANOMA.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXBXXGIAQBQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238710 | |
| Record name | Vemurafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL, Practically insoluble in aqueous media | |
| Record name | Vemurafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vemurafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
918504-65-1 | |
| Record name | Vemurafenib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918504-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vemurafenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vemurafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vemurafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VEMURAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207SMY3FQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vemurafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
272°C | |
| Record name | Vemurafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Crystallographic Structure of Vemurafenib Complexed with B-Raf: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic structure of the anti-cancer drug Vemurafenib in complex with its target, the B-Raf kinase. This document delves into the critical structural interactions, the experimental methodologies employed for structure determination, and the broader context of the MAPK signaling pathway.
Introduction: The B-Raf Kinase and the MAPK Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade of proteins that relays extracellular signals to the cell nucleus, governing fundamental cellular processes such as proliferation, differentiation, and survival. The Raf family of serine/threonine kinases, including A-Raf, B-Raf, and C-Raf, are central components of this pathway. In response to upstream signals from Ras GTPases, Raf kinases phosphorylate and activate MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to regulate gene expression.
Mutations in the BRAF gene are prevalent in a significant percentage of human cancers, with the V600E substitution being the most common, occurring in approximately 50% of melanomas. This mutation results in a constitutively active B-Raf kinase that drives uncontrolled cell proliferation, independent of upstream signaling.
This compound (formerly PLX4032) is a potent and selective inhibitor of the B-RafV600E mutant kinase. Its development marked a significant milestone in targeted cancer therapy, demonstrating remarkable clinical efficacy in patients with B-RafV600E-mutant melanoma. Understanding the precise molecular interactions between this compound and B-Raf at an atomic level is paramount for comprehending its mechanism of action and for the rational design of next-generation inhibitors.
The MAPK Signaling Pathway
The MAPK pathway is a complex and tightly regulated signaling cascade. The following diagram illustrates the canonical pathway and the point of intervention by this compound.
Caption: The MAPK signaling pathway and the inhibitory action of this compound on the B-Raf V600E mutant.
Crystallographic Data of this compound:B-Raf Complexes
The structural basis for this compound's potent and selective inhibition of B-RafV600E has been elucidated through X-ray crystallography. Two key structures deposited in the Protein Data Bank (PDB) are 3OG7 and 4RZV.
| PDB ID | B-Raf Mutant | Ligand | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | R-free | R-work |
| 3OG7 | V600E | PLX4032 (this compound) | 2.45 | P212121 | a=73.5, b=111.2, c=117.9 | 0.258 | 0.212 |
| 4RZV | R509H | This compound | 2.99 | P212121 | a=73.2, b=110.8, c=117.5 | 0.267 | 0.204 |
Experimental Protocols
The determination of the co-crystal structure of this compound and B-Raf involves several key experimental steps, from protein expression and purification to crystallization and X-ray diffraction data collection.
Experimental Workflow for Structure Determination
The following diagram outlines a typical workflow for determining the crystal structure of a protein-ligand complex.
Caption: A generalized experimental workflow for protein-ligand co-crystallography.
Protein Expression and Purification (based on PDB: 3OG7)
-
Construct: The kinase domain of human B-Raf (residues 448-723) containing the V600E mutation was used.
-
Expression System: The construct was cloned into a baculovirus transfer vector and expressed in Spodoptera frugiperda (Sf9) insect cells.
-
Purification:
-
Cells were lysed, and the supernatant was subjected to affinity chromatography using a nickel-nitrilotriacetic acid (Ni-NTA) resin, targeting an N-terminal histidine tag.
-
The histidine tag was cleaved by treatment with Tobacco Etch Virus (TEV) protease.
-
A second Ni-NTA chromatography step was performed to remove the cleaved tag and any uncleaved protein.
-
The final purification step involved size-exclusion chromatography to obtain a homogenous protein sample.
-
Crystallization (PDB: 3OG7)
-
Complex Formation: The purified B-RafV600E protein was incubated with a molar excess of this compound (PLX4032).
-
Crystallization Method: The vapor diffusion sitting drop method was employed.
-
Crystallization Conditions: Crystals were grown at 4°C by mixing the protein-ligand complex with a reservoir solution containing 100 mM Bis-Tris pH 6.0, 12.5% 2,5-hexanediol, and 12% PEG 3350.
Data Collection and Structure Determination (PDB: 3OG7)
-
Data Collection: X-ray diffraction data were collected from cryo-cooled crystals (100 K) at a synchrotron source.
-
Data Processing: The diffraction data were processed and scaled using standard crystallographic software packages.
-
Structure Solution: The structure was solved by molecular replacement using a previously determined B-Raf structure as a search model.
-
Refinement: The initial model was refined through iterative cycles of manual model building and computational refinement to yield the final structure.
Structural Insights into this compound Binding
The crystal structure of the this compound:B-RafV600E complex reveals the molecular basis for the inhibitor's high affinity and selectivity. This compound binds to the ATP-binding pocket of the B-Raf kinase domain in a "DFG-in" conformation, which is characteristic of active kinases.
Key interactions include:
-
A crucial hydrogen bond between the sulfonamide of this compound and the backbone amide of Asp594 in the DFG motif.
-
Hydrophobic interactions between the inhibitor and residues lining the ATP-binding pocket.
-
A hydrogen bond between the 7-azaindole group of this compound and the backbone of Cys532.
Mechanism of Action and Resistance
This compound's primary mechanism of action is the direct inhibition of the constitutively active B-RafV600E kinase, leading to the downregulation of the MAPK pathway and subsequent cell cycle arrest and apoptosis in melanoma cells.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's mechanism of action leading to tumor regression.
Despite the initial success of this compound, the development of acquired resistance is a significant clinical challenge. Several mechanisms of resistance have been identified, most of which involve the reactivation of the MAPK pathway through alternative means, such as:
-
Upregulation of receptor tyrosine kinases (RTKs).
-
Mutations in NRAS or MEK1.
-
Expression of B-Raf splice variants.
Quantitative Binding and Activity Data
The potency of this compound has been quantified through various biochemical and cell-based assays.
| Assay Type | Target | IC50 (nM) | Reference |
| Kinase Assay | B-RafV600E | 13 - 31 | |
| Kinase Assay | C-Raf | 6.7 - 48 | |
| Kinase Assay | Wild-type B-Raf | 100 - 160 |
Conclusion
The crystallographic structures of this compound complexed with B-Raf have provided invaluable insights into the molecular basis of its therapeutic efficacy. This detailed structural and functional understanding has not only guided the development of second-generation B-Raf inhibitors but also serves as a paradigm for structure-based drug design in oncology. Continued research into the dynamic nature of the B-Raf kinase and the mechanisms of drug resistance will be crucial for developing more durable and effective therapies for patients with B-Raf-mutant cancers.
Vemurafenib's Efficacy in BRAF V600K-Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vemurafenib (PLX4032), a potent and selective inhibitor of the BRAF serine-threonine kinase, has become a cornerstone in the treatment of metastatic melanoma harboring BRAF V600 mutations. While the V600E substitution is the most prevalent, the V600K mutation accounts for a significant subset of cases, representing 5–30% of BRAF-mutant melanomas.[1] This guide provides a comprehensive technical overview of this compound's efficacy against the BRAF V600K mutation, consolidating preclinical data, pivotal clinical trial results, and molecular mechanisms of resistance. It aims to serve as a detailed resource for researchers and drug development professionals, incorporating quantitative data summaries, detailed experimental protocols, and visual diagrams of key biological pathways.
Mechanism of Action: Targeting the MAPK Pathway
The BRAF protein is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway. In normal physiology, this pathway transduces extracellular signals to the nucleus, regulating cellular processes like proliferation, differentiation, and survival.
BRAF V600 mutations, including V600K, result in a conformational change that mimics phosphorylation, leading to constitutive, RAS-independent activation of the kinase. This drives uncontrolled downstream signaling through MEK and ERK, promoting oncogenesis.[2] this compound is an ATP-competitive small molecule inhibitor that selectively binds to the active conformation of mutant BRAF V600, blocking its kinase activity and thereby inhibiting the aberrant downstream signaling cascade.[3]
Preclinical Efficacy
In vitro studies have demonstrated this compound's activity against BRAF V600K-mutant melanoma cell lines. The drug effectively suppresses ERK phosphorylation, a key downstream marker of pathway activation, in cells harboring the V600K mutation.[1] Comparative studies show that while V600E is the most sensitive mutation, V600K-mutant cells also exhibit significant sensitivity to this compound-induced growth inhibition.
| BRAF Mutation | Cell Line(s) | This compound IC50 (µM) | Key Findings |
| V600K | NZM7, NZM15 | ~0.1 - 1.0 | Sensitive to growth inhibition.[4] |
| V600E | Multiple | ~0.01 - 0.1 | Generally more sensitive than V600K lines.[4] |
| V600E | (Biochemical Assay) | 0.031 | High potency against the isolated V600E kinase.[1][5] |
Table 1: Preclinical Sensitivity of BRAF V600K vs. V600E Melanoma Cell Lines to this compound. IC50 values represent the concentration required for 50% inhibition of cell growth. Data is aggregated from studies using various melanoma cell lines.[4]
Clinical Efficacy in V600K-Mutant Melanoma
The clinical activity of this compound in patients with BRAF V600K-mutant melanoma has been primarily established through subgroup analyses of the Phase II (BRIM-2) and Phase III (BRIM-3) trials. These studies confirmed that the V600K mutation confers sensitivity to BRAF inhibition, leading to meaningful clinical responses and improved survival outcomes compared to standard chemotherapy.
| Metric | BRAF V600K Cohort | BRAF V600E Cohort (for comparison) |
| Overall Response Rate (ORR) | 45% | 59% |
| Complete Response (CR) | 0% | 6% (BRIM-2) |
| Partial Response (PR) | 45% (BRIM-3) / 40% (BRIM-2) | 59% (BRIM-3) / 47% (BRIM-2) |
| Stable Disease (SD) | 30% (BRIM-2) | 29% (BRIM-2) |
| Median Progression-Free Survival (PFS) | 5.9 months | 6.9 months |
| Median Overall Survival (OS) | 14.5 months | 13.3 months |
Table 2: Summary of this compound Clinical Efficacy in BRAF V600K vs. V600E Melanoma. Data is derived from the BRIM-2 and BRIM-3 clinical trials.[1][6]
The extended follow-up of the BRIM-3 study demonstrated a clear survival benefit for this compound in the V600K population. For patients with BRAF V600K disease, the median overall survival was 14.5 months in the this compound group compared to just 7.6 months in the dacarbazine group.[6] Similarly, median progression-free survival was significantly longer at 5.9 months versus 1.7 months for dacarbazine.[6]
Mechanisms of Resistance
Despite high initial response rates, the development of resistance to this compound is a major clinical challenge, typically occurring within a median of 6-7 months. Resistance mechanisms are broadly categorized into two groups: reactivation of the MAPK pathway and activation of parallel (bypass) signaling pathways.
Key Resistance Mechanisms Include:
-
NRAS Mutations: Acquired activating mutations in NRAS promote RAF dimerization (BRAF-CRAF or CRAF-CRAF), rendering the complex insensitive to this compound and reactivating MEK/ERK signaling.
-
BRAF Splice Variants: Alternative splicing of BRAF V600E can produce truncated proteins that readily dimerize, bypassing the need for RAS activation and conferring resistance.
-
MEK1/2 Mutations: Activating mutations downstream of BRAF, such as in MEK1, can reactivate the pathway independently of BRAF signaling.
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression of RTKs like PDGFRβ or EGFR can activate parallel pro-survival pathways, most notably the PI3K/AKT pathway.
-
COT (MAP3K8) Overexpression: Increased expression of the COT kinase can activate ERK through a MEK-dependent, but BRAF-independent, mechanism.
References
- 1. This compound: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Off-Label Applications of Vemurafenib in BRAF-Mutated Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vemurafenib, a potent inhibitor of the BRAF V600E kinase, has demonstrated significant efficacy in the treatment of BRAF V600-mutated metastatic melanoma. Its success in this indication has prompted extensive investigation into its off-label applications across a spectrum of other malignancies harboring the same BRAF mutation. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of this compound in non-melanoma BRAF-mutated cancers, including non-small cell lung cancer, papillary thyroid cancer, hairy cell leukemia, and Erdheim-Chester disease. This document summarizes key clinical trial data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a resource for researchers and drug development professionals in the field of targeted oncology.
Introduction
The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, as key drivers in a variety of cancers has ushered in an era of targeted therapy. The mitogen-activated protein kinase (MAPK) pathway, of which BRAF is a critical component, plays a central role in regulating cell proliferation, differentiation, and survival.[1][2] The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth.[1] this compound is a small-molecule inhibitor that selectively targets the ATP-binding domain of the mutated BRAF V600E protein, thereby inhibiting its kinase activity and downstream signaling.[1][3] While initially approved for metastatic melanoma, the "basket trial" concept, where patients are treated based on the molecular characteristics of their tumor rather than the tissue of origin, has paved the way for exploring this compound's efficacy in other BRAF V600-mutant cancers.[4][5]
Mechanism of Action
This compound specifically inhibits the constitutively active BRAF V600E monomer, preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This, in turn, blocks the phosphorylation of ERK1 and ERK2, leading to a halt in the signaling cascade that drives cell proliferation and survival.[2][3]
Clinical Efficacy in Off-Label Indications
This compound has been investigated in a range of BRAF V600-mutated cancers beyond melanoma, with varying degrees of success. The following tables summarize the key efficacy data from notable clinical trials.
Non-Small Cell Lung Cancer (NSCLC)
| Trial/Cohort | Number of Patients | This compound Dose | Prior Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| VE-BASKET (NSCLC cohort)[6] | 62 | 960 mg twice daily | 87% previously treated | 37.1% | 6.5 months | 15.4 months |
| Previously Untreated[6] | 8 | 960 mg twice daily | No | 37.5% | 12.9 months | Not Reached |
| Previously Treated[6] | 54 | 960 mg twice daily | Yes | 37.0% | 6.5 months | 15.4 months |
Papillary Thyroid Cancer (PTC)
| Trial/Cohort | Number of Patients | This compound Dose | Prior Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase II (MKI-naïve)[4][7][8] | 26 | 960 mg twice daily | No prior multikinase inhibitor | 38.5% | 18.2 months | Not Reached |
| Phase II (MKI-pretreated)[7][8] | 25 | 960 mg twice daily | Prior multikinase inhibitor | 27% | 8.9 months | 14.4 months |
Hairy Cell Leukemia (HCL)
| Trial/Cohort | Number of Patients | This compound Dose | Prior Treatment | Overall Response Rate (ORR) | Complete Response (CR) | Median Relapse-Free Survival (RFS) |
| Phase II (US arm)[2][9][10] | 36 | 960 mg twice daily | Relapsed/Refractory | 86% | 33% | 19 months |
| Phase II (Italian arm)[11] | 26 (evaluable) | 960 mg twice daily | Relapsed/Refractory | 96% | 34.6% | 19 months (in CR patients) |
| This compound + Rituximab[12][13] | 30 | 960 mg twice daily (8 weeks) | Relapsed/Refractory | 96% | 87% | Not Reached (85% at 34 months) |
Erdheim-Chester Disease (ECD) and Langerhans Cell Histiocytosis (LCH)
| Trial/Cohort | Number of Patients | This compound Dose | Prior Treatment | Objective Response Rate (ORR) | 2-Year Progression-Free Survival (PFS) | 2-Year Overall Survival (OS) |
| VE-BASKET (ECD/LCH cohort)[14][15] | 26 (22 ECD, 4 LCH) | 960 mg twice daily | 73% previously treated | 61.5% | 86% | 96% |
Colorectal Cancer (CRC)
Single-agent this compound has shown limited activity in BRAF V600E-mutant colorectal cancer.[16] This is largely attributed to feedback activation of the MAPK pathway through EGFR signaling.[17] Combination therapies are being explored.[1][18][19]
| Trial/Cohort | Number of Patients | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase II[16] | 21 | This compound monotherapy | 5% | 2.1 months |
| SWOG S1406[19] | 99 (triplet arm) | This compound + Irinotecan + Cetuximab | 16% | 4.2 months |
Experimental Protocols
BRAF V600E Mutation Detection
Accurate detection of the BRAF V600E mutation is critical for patient selection. Several methods are employed in clinical and research settings.
1. Real-Time PCR (e.g., cobas® 4800 BRAF V600 Mutation Test, therascreen® BRAF V600E RGQ PCR Kit) [13]
-
Principle: Allele-specific PCR (ARMS) and Scorpion probes are used to selectively amplify and detect mutant DNA sequences in real-time.[13]
-
Sample Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[13]
-
Procedure Outline:
-
DNA is extracted from FFPE tumor sections.
-
A control PCR is performed to assess the total amount of amplifiable BRAF DNA.
-
A mutation-specific PCR is performed to detect the BRAF V600E mutation.
-
The results are analyzed based on the amplification cycles (Ct values) of the control and mutation reactions.
-
2. Sanger Sequencing
-
Principle: The classic chain-termination method for DNA sequencing.
-
Procedure Outline:
-
DNA is extracted from the tumor sample.
-
The region of the BRAF gene containing codon 600 is amplified by PCR.
-
The PCR product is sequenced.
-
The sequence is compared to the wild-type BRAF sequence to identify mutations.
-
3. Pyrosequencing
-
Principle: A sequencing-by-synthesis method that relies on the detection of pyrophosphate released during nucleotide incorporation.
-
Procedure Outline:
-
A PCR product spanning the mutation site is generated.
-
The pyrosequencing reaction is performed with a sequencing primer.
-
Nucleotides are added sequentially, and light is generated upon incorporation.
-
The sequence is determined from the pyrogram.
-
Preclinical Evaluation of this compound
1. Cell Viability and Proliferation Assays (e.g., MTT Assay) [12][18][20][21]
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[12][20][21]
-
Procedure Outline:
-
Cancer cell lines with and without the BRAF V600E mutation are seeded in 96-well plates.
-
Cells are treated with varying concentrations of this compound.
-
After a defined incubation period, MTT solution is added to each well.
-
Cells are incubated to allow for formazan crystal formation.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at approximately 570 nm.
-
2. Western Blotting for MAPK Pathway Inhibition [16][17]
-
Principle: Detects the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to confirm target engagement and pathway inhibition by this compound.
-
Procedure Outline:
-
BRAF-mutant cancer cells are treated with this compound for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total MEK and ERK.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme.
-
A chemiluminescent substrate is added, and the signal is detected.
-
Mechanisms of Resistance
Despite initial responses, acquired resistance to this compound is a significant clinical challenge. Resistance mechanisms can be broadly categorized into those that reactivate the MAPK pathway and those that activate bypass signaling pathways.
MAPK Pathway Reactivation:
-
NRAS or KRAS mutations: These mutations can reactivate the MAPK pathway upstream of BRAF.
-
BRAF V600E amplification: Increased copies of the mutant BRAF gene can overcome the inhibitory effects of this compound.
-
Alternative BRAF splicing: Splice variants of BRAF can lead to dimerization and paradoxical activation of the MAPK pathway in the presence of this compound.
-
MEK1/2 mutations: Mutations in MEK can render it resistant to upstream inhibition.
Bypass Pathway Activation:
-
Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs such as PDGFRβ, IGFR-1, and EGFR can activate parallel survival pathways like the PI3K/AKT pathway.
-
Loss of negative regulators: Inactivation of tumor suppressors like PTEN can lead to constitutive activation of the PI3K/AKT pathway.
Conclusion and Future Directions
This compound has demonstrated clinically meaningful activity in several off-label settings for cancers harboring the BRAF V600E mutation. The data presented in this guide highlight the potential of a biomarker-driven, histology-independent approach to cancer therapy. However, the efficacy of this compound monotherapy is not uniform across all BRAF-mutated cancers, as exemplified by the limited response in colorectal cancer. This underscores the importance of understanding the genomic context and the interplay of other signaling pathways in determining therapeutic response.
Future research should focus on:
-
Combination Therapies: Investigating rational combinations of this compound with other targeted agents (e.g., MEK inhibitors, EGFR inhibitors, PI3K inhibitors) to overcome primary and acquired resistance.
-
Biomarker Discovery: Identifying predictive biomarkers beyond the BRAF V600E mutation to better select patients who are most likely to benefit from this compound therapy.
-
Understanding Resistance: Further elucidating the molecular mechanisms of resistance to develop novel therapeutic strategies to circumvent or delay its onset.
The continued exploration of this compound and other targeted therapies in genomically defined patient populations will be crucial in advancing the field of precision oncology.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Long-term outcomes in patients with relapsed or refractory hairy cell leukemia treated with this compound monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. An Open-label, Phase II Study of this compound in Patients with BRAF V600 Mutation-positive Cancers | Dana-Farber Cancer Institute [dana-farber.org]
- 5. Clinical Trial: NCT01524978 - My Cancer Genome [mycancergenome.org]
- 6. bioron.de [bioron.de]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAFV600E Mutation Detection [bio-protocol.org]
- 10. Targeting Mutant BRAF with this compound in Relapsed or Refractory Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. BRAF v600E–mutant cancers treated with this compound alone or in combination with everolimus, sorafenib, or crizotinib or with paclitaxel and carboplatin (VEM-PLUS) study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
- 16. Western Blotting of Erk Phosphorylation [bio-protocol.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. BRAF Mutation Testing (including V600E) | UCSF Health Center for Clinical Genetics and Genomics [genomics.ucsf.edu]
- 20. broadpharm.com [broadpharm.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Vemurafenib for the Treatment of Erdheim-Chester Disease with BRAF V600 Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of vemurafenib, a potent inhibitor of the BRAF V600 kinase, in the treatment of Erdheim-Chester Disease (ECD) harboring the BRAF V600 mutation. This document synthesizes key findings from pivotal clinical trials and preclinical research, focusing on the underlying molecular mechanisms, clinical efficacy, safety profile, and the experimental methodologies used to validate these findings.
Introduction to Erdheim-Chester Disease and the Role of BRAF V600 Mutation
Erdheim-Chester Disease is a rare, systemic non-Langerhans cell histiocytosis characterized by the infiltration of lipid-laden CD68+, CD1a- foamy histiocytes into various tissues and organs.[1][2] Previously considered an inflammatory condition, the discovery of recurrent activating mutations in the mitogen-activated protein kinase (MAPK) pathway has redefined ECD as a clonal hematopoietic neoplasm.[2][3]
The most prevalent of these mutations is the BRAF V600E mutation, present in approximately 50-70% of ECD patients.[1][2] This specific point mutation leads to the constitutive activation of the BRAF kinase, a critical component of the RAS-RAF-MEK-ERK signaling cascade.[3] This aberrant signaling drives uncontrolled histiocyte proliferation and survival, contributing to the multisystemic manifestations of the disease.[4] The identification of the BRAF V600 mutation as a key driver of ECD pathogenesis has paved the way for targeted therapeutic interventions.[3]
Mechanism of Action of this compound
This compound is a small-molecule inhibitor that selectively targets the ATP-binding domain of the mutated BRAF V600E kinase.[4] In its mutated, constitutively active state, BRAF signals as a monomer, independent of upstream growth factor stimulation.[4] By binding to the mutated BRAF protein, this compound blocks its kinase activity, thereby inhibiting the downstream phosphorylation of MEK and ERK.[4] This interruption of the MAPK signaling cascade ultimately leads to a reduction in cell proliferation and the induction of apoptosis in BRAF V600-mutant cells.[4]
dot
References
Vemurafenib's Impact on Cell Proliferation and Apoptosis in BRAF V600E Melanoma: A Technical Guide
Executive Summary: Vemurafenib, a potent and selective inhibitor of the BRAF V600E kinase, has significantly altered the treatment landscape for metastatic melanoma. This document provides a detailed examination of the molecular mechanisms through which this compound exerts its therapeutic effects, specifically focusing on its profound impact on cell proliferation and the induction of apoptosis. By targeting the constitutively active BRAF V600E protein, this compound effectively shuts down the aberrant MAPK/ERK signaling pathway, leading to cell cycle arrest and programmed cell death in melanoma cells harboring this mutation. This guide summarizes key quantitative data, outlines detailed experimental protocols for assessing drug efficacy, and visualizes the core biological and experimental processes.
Introduction: Targeting the Driver Mutation in Melanoma
Cutaneous melanoma is the most aggressive form of skin cancer, with its incidence rising worldwide. A significant subset of melanomas, approximately 50%, are driven by a specific mutation in the BRAF gene, most commonly a valine to glutamic acid substitution at codon 600 (V600E).[1] This mutation results in a constitutively active BRAF kinase, which leads to persistent activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[2][3] This aberrant signaling promotes uncontrolled cell proliferation and survival, key hallmarks of cancer.[1]
This compound (PLX4032) is a small-molecule inhibitor designed specifically to target the ATP-binding site of the mutated BRAF V600E kinase.[1][4] Its introduction into clinical practice marked a paradigm shift towards personalized medicine in oncology, demonstrating high response rates and improved survival in patients with BRAF V600E-mutant metastatic melanoma.[2][5]
Mechanism of Action: Inhibition of the MAPK Pathway
This compound's primary mechanism of action is the selective inhibition of the BRAF V600E mutant kinase.[2] In normal cells, the MAPK pathway is tightly regulated, transmitting extracellular signals to the nucleus to control cell division and survival. In BRAF V600E melanoma, the mutated kinase signals as a monomer, independent of upstream stimuli, leading to constant downstream activation.[6] this compound binds to the ATP-binding domain of the BRAF V600E protein, locking it in an inactive conformation.[3] This action prevents the phosphorylation and activation of its downstream targets, MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2.[1] The blockade of this cascade is the critical event that mediates this compound's anti-tumor effects.[4][7]
Effects on Cell Proliferation and Cell Cycle
By inhibiting the MAPK pathway, this compound effectively removes the primary proliferative signal in BRAF V600E melanoma cells. This leads to a rapid cessation of cell division, primarily through a G1 cell cycle arrest.[3][5] The downregulation of ERK activity results in reduced expression of key cell cycle regulators, such as Cyclin D1, which is essential for the G1-to-S phase transition. The anti-proliferative effects are specific to cells harboring the BRAF V600 mutation.[5]
Quantitative Data: Anti-Proliferative Activity
The potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50), which varies across different melanoma cell lines.
| Cell Line | BRAF Status | This compound IC50 | Reference |
| A375 | V600E | 1 µM | [8] |
| SK-Mel-28 | V600E | 2 µM | [8] |
| YUZEST (pre-treatment) | V600E | 90 nM | [9] |
| A375 (this compound-Resistant) | V600E | 4 µM | [8] |
| SK-Mel-28 (this compound-Resistant) | V600E | 7 µM | [8] |
| WM9 | V600E | ~20 µM | [10] |
Note: IC50 values can vary based on experimental conditions, such as assay duration and specific reagents.
Induction of Apoptosis
Beyond halting proliferation, this compound actively induces programmed cell death, or apoptosis, in BRAF V600E melanoma cells.[6][7] This is a critical component of its therapeutic efficacy. The induction of apoptosis occurs through multiple mechanisms:
-
Intrinsic Mitochondrial Pathway: Inhibition of ERK signaling leads to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and an increase in the abundance of pro-apoptotic proteins, particularly Bim.[11][12] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[12]
-
Endoplasmic Reticulum (ER) Stress: Studies have shown that this compound is a potent inducer of ER stress specifically in BRAF V600E mutant cells.[11] This stress response can trigger apoptosis when the cell's adaptive mechanisms are overwhelmed.
Quantitative Data: Apoptosis Induction
Treatment with this compound leads to a significant increase in the percentage of apoptotic cells.
| Cell Line | Treatment | Observation | Reference |
| BRAF-mutated cells | This compound | 5 to 7-fold increase in the sub-G1 (apoptotic) fraction. | [11] |
| A375 | 10 µM this compound (48h) | Cytotoxic effect observed via increased caspase activity. | [13] |
| A375 | 30 µM this compound (48h) | Apoptosis rate increased to ~27%. | [14] |
| Mel-HO | 30 µM this compound (48h) | Apoptosis rate of ~27%. | [14] |
Experimental Protocols
Assessing the effects of this compound requires a suite of well-established in vitro assays.
Cell Viability / Proliferation Assay (MTT/MTS Protocol)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16]
-
Cell Seeding: Seed BRAF V600E melanoma cells (e.g., A375) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plate for the desired period (typically 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[16]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 3 µM) and a vehicle control for 48-72 hours.[19]
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Combine all cells from each well and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS.[20]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.[21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[20]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Analysis (Western Blotting)
Western blotting is used to detect changes in the phosphorylation status and expression levels of key signaling proteins.[22][23]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, Bim, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.[22][25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[26]
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Mechanisms of Resistance
Despite the initial high efficacy of this compound, most patients eventually develop resistance, typically within 6-8 months.[5] Understanding these mechanisms is crucial for developing subsequent treatment strategies. Resistance primarily arises from the reactivation of the MAPK pathway or the activation of alternative survival pathways.
Key resistance mechanisms include:
-
Upstream Reactivation: Mutations in NRAS or overexpression of other kinases like CRAF that bypass the need for BRAF V600E.[6]
-
Downstream Mutations: Mutations in MEK that render it insensitive to upstream inhibition.[6]
-
Alternative Pathways: Upregulation of receptor tyrosine kinases (e.g., EGFR, MET) that activate parallel pro-survival pathways like the PI3K/AKT pathway.[27][28]
Conclusion
This compound potently inhibits cell proliferation and induces apoptosis in melanoma cells characterized by the BRAF V600E mutation. Its targeted action of disrupting the constitutively active MAPK pathway leads to G1 cell cycle arrest and triggers programmed cell death through the intrinsic mitochondrial pathway and ER stress. The experimental protocols detailed herein provide a robust framework for quantifying these effects in a research setting. While the development of acquired resistance remains a significant clinical challenge, a thorough understanding of this compound's primary mechanisms of action continues to inform the development of next-generation inhibitors and combination therapies aimed at providing more durable responses for patients with metastatic melanoma.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The discovery of this compound for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. Sorafenib sensitizes melanoma cells to this compound through ferroptosis - Tang - Translational Cancer Research [tcr.amegroups.org]
- 9. verastem.com [verastem.com]
- 10. Characterization of Melanoma Cell Lines Resistant to this compound and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound potently induces endoplasmic reticulum stress-mediated apoptosis in BRAFV600E melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel mechanisms of resistance to this compound in melanoma – V600E B-Raf reversion and switching VEGF-A splice isoform expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. researchhub.com [researchhub.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis measurement [bio-protocol.org]
- 20. Apoptosis analyses [bio-protocol.org]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | The Downregulation of eIF3a Contributes to this compound Resistance in Melanoma by Activating ERK via PPP2R1B [frontiersin.org]
- 25. Receptor-Driven ERK Pulses Reconfigure MAPK Signaling and Enable Persistence of Drug-Adapted BRAF-Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Characterization of this compound-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Vemurafenib dosage and administration in preclinical xenograft models
Application Notes: Vemurafenib in Preclinical Xenograft Models
Introduction
This compound (PLX4032, RG7204) is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the BRAF V600E mutation.[1] This mutation leads to constitutive activation of the BRAF protein, driving downstream signaling through the mitogen-activated protein kinase (MAPK) pathway (RAS-RAF-MEK-ERK), which promotes cell proliferation and survival.[2][3] Preclinical xenograft models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound. These models, typically involving the subcutaneous implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice, have been instrumental in establishing the antitumor activity of this compound, particularly in BRAF V600E-mutated melanoma, colorectal, and thyroid cancers.[1][2][4]
Mechanism of Action
This compound selectively binds to the ATP-binding site of the constitutively active BRAF V600E mutant kinase, inhibiting its activity.[1] This blockade prevents the phosphorylation of downstream targets MEK1/2 and subsequently ERK1/2.[5] The inhibition of the MAPK signaling cascade leads to cell cycle arrest and apoptosis in tumor cells harboring the BRAF V600E mutation.[6][7]
Data Presentation: this compound Monotherapy in Xenograft Models
The following tables summarize representative dosages and outcomes of this compound monotherapy in various preclinical xenograft models. Dosages are typically administered via oral gavage (p.o.).
Table 1: Colorectal Cancer (CRC) Xenograft Models
| Cell Line | BRAF Status | Mouse Strain | Dosage (mg/kg) | Dosing Schedule | Duration | Outcome |
| HT29 | V600E | Athymic Nude | 25, 50, 75, 100 | b.i.d., p.o. | 18 days | Dose-dependent tumor growth inhibition (TGI).[2][8] |
| RKO | V600E | Athymic Nude | 75 | b.i.d., p.o. | 28 days | Minimal TGI (25%), indicating de novo resistance.[2] |
| HCT116 | Wild-Type | Athymic Nude | 75 | b.i.d., p.o. | 18 days | No significant antitumor effect.[2][8] |
Table 2: Melanoma Xenograft Models
| Model Type | BRAF Status | Mouse Strain | Dosage (mg/kg) | Dosing Schedule | Duration | Outcome |
| PDX | V600E | NSG | 50 | b.i.d., p.o. (5 days on, 2 days off) | Up to 150 days | Initial tumor regression followed by acquired resistance.[9] |
| SM1 Cell Line | V600E | C57BL/6 | 10 | Daily, i.p. | Not specified | Antitumor effects observed.[10] |
| A375 Cell Line | V600E | Nude | 8 (fluorescent analog) | Single dose, i.v. | 7 hours | Rapid accumulation in tumor cells.[11][12] |
Table 3: Thyroid Cancer Xenograft Models
| Cell Line | BRAF Status | Mouse Strain | Dosage (µM) - in vitro | Dosing Schedule | Duration | Outcome |
| 8505C | V600E | N/A (in vitro) | 0.25 - 8 | Single Treatment | 72 hours | Anti-proliferative effect observed from 0.25 µM.[13] |
| BCPAP / FRO | V600E | N/A (in vitro) | Not specified | Single Treatment | 1 - 24 hours | Increased autophagy markers (LC3II/LC3I ratio).[14] |
Note: In vivo dosage data for thyroid cancer models was limited in the provided search results. The table reflects in vitro concentrations demonstrating cellular response.
Experimental Protocols
Protocol 1: General Xenograft Tumor Model Establishment
This protocol outlines the standard procedure for establishing subcutaneous xenografts using human cancer cell lines.
-
Cell Culture: Culture BRAF V600E-mutant human cancer cells (e.g., HT29, A375) in appropriate media and conditions until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with phosphate-buffered saline (PBS) and detach using trypsin-EDTA. Neutralize trypsin with complete media, centrifuge the cells, and discard the supernatant.
-
Cell Preparation for Implantation: Resuspend the cell pellet in sterile, serum-free media or PBS at a concentration of approximately 3 x 10⁷ cells/mL.[2] Keep the cell suspension on ice.
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude, NSG), typically 6-8 weeks old. Allow animals to acclimatize for at least one week before the procedure.
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.1-0.2 mL of the cell suspension (containing 3-5 x 10⁶ cells) subcutaneously into the right flank of the mouse using a 26-gauge needle.[2]
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume 2-3 times per week using digital calipers.[8] Calculate volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize animals into treatment and control groups when tumors reach the desired average volume.
-
Protocol 2: this compound Formulation and Administration by Oral Gavage
-
Formulation Preparation:
-
This compound is poorly soluble in water. A common vehicle for preclinical oral administration is 0.5% methylcellulose.[15]
-
To prepare the formulation, weigh the required amount of this compound powder.
-
Create a homogenous suspension in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Continuously stir the suspension during dosing to ensure uniformity.
-
-
Oral Gavage Procedure:
-
Animal Restraint: Scruff the mouse firmly to immobilize the head and body.[16] The body should be in a vertical position to facilitate passage into the esophagus.[16]
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle (typically 18-20 gauge for adult mice).[17] The length should be pre-measured from the mouse's snout to the last rib to avoid stomach perforation.[16]
-
Needle Insertion: Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the upper palate.[17] The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. [18]
-
Substance Administration: Once the needle is in place, slowly administer the calculated volume of the this compound suspension (typically 10 mL/kg maximum).[17][18]
-
Withdrawal and Monitoring: Gently remove the needle along the same path of insertion.[17] Monitor the animal for 5-10 minutes post-procedure for any signs of distress or labored breathing.[18]
-
Protocol 3: Pharmacodynamic Analysis of MAPK Pathway Inhibition
This protocol is used to confirm that this compound is inhibiting its target in vivo.
-
Tissue Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize mice from both control and treatment groups.
-
Tumor Excision: Promptly excise the tumors, remove any necrotic tissue, and snap-freeze them in liquid nitrogen or place them in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer (e.g., RIPA buffer). Determine protein concentration using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities. A reduction in the p-ERK/total ERK ratio in the this compound-treated group compared to the vehicle control group confirms target engagement and inhibition of the MAPK pathway.[2]
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical Responses to this compound in Patients with Metastatic Papillary Thyroid Cancer Harboring BRAFV600E Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of BRAF inhibitor this compound in preclinical models of BRAF-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Melanoma patient derived xenografts acquire distinct this compound resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRAF inhibitor this compound improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Development of Fluorescent this compound Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijthyroid.org [ijthyroid.org]
- 14. researchgate.net [researchgate.net]
- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
Protocol for Vemurafenib treatment in in vitro cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vemurafenib is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation, which is prevalent in a significant percentage of melanomas and other cancers.[1][2][3][4] This mutation leads to constitutive activation of the BRAF protein, driving aberrant signaling through the mitogen-activated protein kinase (MAPK) pathway and promoting uncontrolled cell proliferation and survival.[3][4] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding domain of the mutated BRAF V600E kinase, thereby blocking its activity and downstream signaling to MEK and ERK.[1][2][4] These application notes provide detailed protocols for in vitro cell culture experiments designed to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: The MAPK/ERK Signaling Pathway
The MAPK/ERK signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. In cells harboring the BRAF V600E mutation, this pathway is constitutively active. This compound's primary mechanism of action is the inhibition of this mutated BRAF, leading to the downregulation of the MAPK/ERK pathway.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values are indicative of the drug's potency in inhibiting cell proliferation.
Table 1: this compound IC50 Values in BRAF V600E Mutant Melanoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| A375M | 0.0319 ± 0.007 | [5] |
| WM793B | 0.626 ± 0.21 | [5] |
| M229 | 0.5 | [6] |
| M233 | 15 | [6] |
| SM1 | 14 | [6] |
Table 2: this compound IC50 Values in BRAF V600E Mutant Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HT29 | 0.025 - 0.35 | [7] |
| Colo205 | 0.025 - 0.35 | [7] |
| Colo741 | 0.025 - 0.35 | [7] |
| LS411N | 0.025 - 0.35 | [7] |
| RKO | 4.57 | [7] |
Table 3: this compound IC50 Values in Other Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | IC50 (µM) | Reference |
| FRO | Anaplastic Thyroid Cancer | V600E | 32.13 (24h), 17.61 (48h) | [8] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for in vitro experiments involving this compound.
Protocol 1: Cell Viability Assay (MTT/MTS/CCK-8)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
Materials:
-
BRAF V600E mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT, MTS, or CCK-8 reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium.[9][10] Allow cells to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range is 15 pM to 20 µM.[9]
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5][9]
-
Viability Assessment:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2.5-4 hours.[9] Remove the MTT solution and add 150-200 µL of DMSO to dissolve the formazan crystals.
-
For MTS/CCK-8 assay: Add 10-20 µL of the reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 565 nm for MTT, 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis for MAPK Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.
Materials:
-
BRAF V600E mutant and wild-type cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 24 hours).[7][11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins should be normalized to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.[7]
Development of this compound-Resistant Cell Lines
Acquired resistance is a significant challenge in this compound therapy.[4] In vitro models of resistance are crucial for studying resistance mechanisms and developing new therapeutic strategies.
Protocol 3: Generating this compound-Resistant Cell Lines
Procedure:
-
Initial Treatment: Culture BRAF V600E mutant cells in the presence of a low concentration of this compound (e.g., near the IC50 value).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation. This process can take several weeks to months.[5]
-
Maintenance: Once a resistant population is established, maintain the cells in a medium containing a constant concentration of this compound to sustain the resistant phenotype.
-
Characterization: Characterize the resistant cell lines by determining their IC50 value for this compound and analyzing potential resistance mechanisms, such as reactivation of the MAPK pathway or activation of bypass signaling pathways (e.g., PI3K/AKT).[12]
Conclusion
These protocols provide a framework for the in vitro evaluation of this compound. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on the efficacy and mechanism of action of this targeted therapeutic agent. Understanding the nuances of this compound's effects in cell culture is essential for advancing cancer research and developing more effective treatment strategies.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Characterization of this compound-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRAF inhibitor this compound improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of this compound-induced anti-tumor effects in ATC FRO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic transcriptome analysis reveals signatures of paradoxical effect of this compound on human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Imaging of Vemurafenib Treatment Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various in vivo imaging techniques to assess the therapeutic response to Vemurafenib, a BRAF inhibitor used in the treatment of melanoma and other cancers with BRAF V600 mutations.
Introduction
This compound is a potent inhibitor of the BRAFV600E kinase, a key driver in the MAPK signaling pathway, which is constitutively activated in several cancers, most notably melanoma.[1][2] While this compound has shown significant clinical efficacy, with overall response rates around 48-53%, resistance often develops.[1][3][4] Non-invasive in vivo imaging techniques are crucial for monitoring treatment response early, understanding resistance mechanisms, and developing more effective therapeutic strategies. This document outlines several key imaging modalities, their applications in this compound response assessment, and detailed protocols for their implementation in preclinical research.
Key Signaling Pathway: MAPK Pathway Inhibition by this compound
This compound competitively binds to the ATP-binding site of the mutated BRAFV600E protein, inhibiting its kinase activity.[1] This action blocks the downstream signaling cascade of the MAPK pathway (RAS/RAF/MEK/ERK), which is responsible for cell proliferation and survival.[1]
Caption: MAPK signaling pathway and the inhibitory action of this compound.
In Vivo Imaging Modalities
Several imaging techniques can be employed to monitor the effects of this compound treatment in vivo. The choice of modality depends on the specific research question, the available instrumentation, and the animal model.
| Imaging Modality | Key Application | Advantages | Limitations |
| Positron Emission Tomography (PET) | Assessing metabolic response (glucose uptake) | Quantitative, high sensitivity, clinical translatability | Lower spatial resolution, use of ionizing radiation |
| Fluorescence Imaging | Visualizing drug distribution and target engagement at the cellular level | High resolution, real-time imaging, multiplexing capabilities | Limited penetration depth, requires fluorescent probes |
| Bioluminescence Imaging (BLI) | Monitoring tumor growth and metastasis | High throughput, low background signal | Requires genetically engineered cells, limited anatomical information |
| Magnetic Resonance Imaging (MRI) | Assessing tumor volume, cellularity, and vascularity | Excellent soft-tissue contrast, provides anatomical and functional information | Lower sensitivity than PET, longer acquisition times |
Positron Emission Tomography (PET) for Metabolic Response
Application Note:
PET imaging with the glucose analog 18F-Fluorodeoxyglucose (18F-FDG) is a powerful tool for assessing the metabolic response to this compound.[5] BRAF-mutant melanoma cells exhibit upregulated glycolysis, leading to high 18F-FDG uptake.[3] Effective this compound treatment rapidly reduces MAPK signaling, leading to a decrease in glucose metabolism and thus a reduction in 18F-FDG uptake, often preceding anatomical changes in tumor size.[6][7] This makes 18F-FDG PET a valuable early biomarker of treatment response.[5][7] Studies have shown a significant reduction in the maximum standardized uptake value (SUVmax) in responding tumors as early as a few days after initiating treatment.[3][6]
Quantitative Data Summary: 18F-FDG PET Response to this compound
| Study Population | Time Point | % Reduction in SUVmax (Median/Mean) | Reference |
| Metastatic Melanoma Patients | Day 15 | 82% | [3] |
| Metastatic Melanoma Patients | Day 7 | >30% in 69/87 lesions | [6] |
| Metastatic Melanoma Patients | Day 14 | >30% in 76/87 lesions | [6] |
| Metastatic Melanoma Patients | Day 28 | >30% in 75/87 lesions | [6] |
| A375 Melanoma Xenografts | Day 3 and 6 | Significant reduction with this compound + GDC-0973 | [2] |
Experimental Protocol: 18F-FDG PET/CT Imaging of Tumor-Bearing Mice
Caption: Experimental workflow for PET/CT imaging in preclinical models.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of a BRAFV600E-mutant human melanoma cell line (e.g., A375).[2]
-
Baseline Imaging: Once tumors reach a palpable size (e.g., 100-200 mm³), perform a baseline 18F-FDG PET/CT scan.
-
Fast mice for 6-8 hours prior to imaging to reduce background glucose levels.
-
Anesthetize the mouse (e.g., with 2% isoflurane).
-
Administer 18F-FDG (typically 5-10 MBq) via tail vein injection.
-
Allow for a 60-minute uptake period, maintaining anesthesia and body temperature.
-
Perform a whole-body CT scan for anatomical reference, followed by a PET scan (e.g., 10-15 minutes).
-
-
Treatment: Begin treatment with this compound (e.g., 50 mg/kg, twice daily by oral gavage).[2] Include a vehicle control group.
-
Follow-up Imaging: Repeat the 18F-FDG PET/CT scans at specified time points (e.g., day 3, 7, and 14) after the start of treatment.[2][6]
-
Image Analysis:
-
Reconstruct PET and CT images.
-
Draw regions of interest (ROIs) around the tumor on the fused PET/CT images.
-
Calculate the SUVmax and total lesion glycolysis (TLG; mean SUV x lesion volume) for each tumor at each time point.[8]
-
Compare the changes in SUVmax and TLG between baseline and follow-up scans and between treated and control groups.
-
Fluorescence Imaging with Labeled this compound Analogs
Application Note:
To visualize drug distribution, target engagement, and pharmacokinetics at the cellular level, fluorescently labeled analogs of this compound can be used.[1] this compound-BODIPY is one such probe that has been shown to be effective for in vivo imaging.[1][9] This technique allows for the real-time visualization of drug accumulation in tumor cells, distinguishing between drug-sensitive and resistant cells, and observing interactions with the tumor microenvironment.[1] Intravital microscopy (IVM) is often the imaging modality of choice for this application, providing subcellular resolution in living animals.[1][9]
Quantitative Data Summary: this compound Fluorescent Analogs
| Compound | Cell Line | EC50 (Inhibition of Proliferation) | Reference |
| This compound | A375 | 160 nM | [1] |
| This compound-BODIPY | A375 | 180 nM | [1] |
| This compound | SK-MEL-28 | 320 nM | [1] |
| This compound-BODIPY | SK-MEL-28 | 450 nM | [1] |
Experimental Protocol: Intravital Microscopy with this compound-BODIPY
Caption: Workflow for intravital microscopy of this compound-BODIPY.
Methodology:
-
Animal Model and Cell Lines:
-
Use immunodeficient mice surgically implanted with a dorsal skinfold window chamber.[1]
-
Utilize tumor cell lines engineered to express fluorescent proteins for easy identification (e.g., A375 cells expressing H2B-BFP for non-resistant and A375R expressing H2B-Apple for resistant cells).[1]
-
Implant a mixture of these cells into the window chamber.[1]
-
-
Imaging Setup:
-
Use a multiphoton or confocal microscope equipped for intravital imaging with a heated stage and anesthesia delivery system.[1]
-
-
Imaging Procedure:
-
Anesthetize the mouse (e.g., with 2% isoflurane) and position it on the microscope stage.[1]
-
Identify a vascularized tumor region for imaging.
-
Inject a vascular contrast agent (e.g., Angiospark-680 or high-molecular-weight dextran-FITC) via a lateral tail vein catheter to visualize blood vessels.[1]
-
Acquire baseline images before drug administration.
-
Inject the fluorescent this compound analog (e.g., this compound-BODIPY) intravenously.[1]
-
-
Time-Lapse Imaging and Analysis:
-
Acquire images at multiple time points post-injection (e.g., immediately, and at 1, 3, and 7 hours) to observe the pharmacokinetics.[10]
-
Use image analysis software (e.g., CellProfiler) to perform single-cell segmentation and quantify the cytoplasmic fluorescence intensity of the this compound analog in individual tumor and stromal cells over time.[1]
-
Bioluminescence Imaging (BLI) for Tumor Burden
Application Note:
Bioluminescence imaging (BLI) is a sensitive method for monitoring overall tumor burden and metastatic spread in response to this compound.[11] This technique requires the tumor cells to be genetically engineered to express a luciferase enzyme. When the substrate (e.g., luciferin) is administered to the animal, the luciferase-expressing cells emit light, which can be detected and quantified by a sensitive camera. BLI is particularly useful for tracking tumor growth or regression over time in longitudinal studies and for assessing the efficacy of this compound in preventing or treating metastasis.[11][12]
Experimental Protocol: BLI for Monitoring this compound Response
Methodology:
-
Cell Line Preparation: Use a BRAFV600E-mutant melanoma cell line (e.g., A375) that has been stably transduced with a lentiviral vector expressing a luciferase gene (e.g., Luc2).[11][12]
-
Animal Model:
-
For subcutaneous models, inject the luciferase-expressing cells subcutaneously into immunodeficient mice.
-
For metastasis models, inject the cells intravenously or intracardially.[11]
-
-
Baseline Imaging:
-
Once tumors are established (for subcutaneous models) or a few days after injection (for metastasis models), perform baseline imaging.
-
Administer the luciferase substrate (e.g., D-luciferin, typically 150 mg/kg) via intraperitoneal injection.
-
After a consistent uptake time (e.g., 10-15 minutes), anesthetize the mice and place them in a light-tight imaging chamber.
-
Acquire bioluminescent images using a cooled CCD camera system.
-
-
Treatment: Begin this compound treatment and include a vehicle control group.
-
Follow-up Imaging: Perform BLI imaging at regular intervals (e.g., weekly) to monitor the change in bioluminescent signal.
-
Image Analysis:
-
Draw ROIs around the tumor or metastatic sites.
-
Quantify the total photon flux (photons/second) within the ROIs.
-
Plot the change in photon flux over time to assess tumor growth kinetics and treatment response.
-
Magnetic Resonance Imaging (MRI) for Anatomical and Functional Assessment
Application Note:
MRI provides excellent soft-tissue contrast for detailed anatomical imaging of tumors, allowing for precise measurement of tumor volume changes in response to this compound.[13][14] In addition to anatomical imaging, functional MRI techniques such as Diffusion-Weighted MRI (DW-MRI) can provide insights into treatment-induced changes in tumor cellularity.[15][16] A successful response to this compound often leads to apoptosis and necrosis, which increases the diffusion of water molecules within the tumor. This is reflected as an increase in the Apparent Diffusion Coefficient (ADC).[15] Therefore, DW-MRI can serve as an early indicator of therapeutic efficacy, sometimes before significant changes in tumor volume are observed.[15][16]
Quantitative Data Summary: MRI Response to BRAF/MEK Inhibition
| Animal Model | Treatment | Parameter | Change | Reference |
| A375 Xenografts | This compound + Trametinib | ADC (Median) | Significant increase over time | [15] |
| A375R Xenografts | This compound + Trametinib | ADC (Median) | No significant change | [15] |
| Human Melanoma Xenografts | BRAF + CDK 4/6 Inhibitor | Morphological Tumor Volume | Non-significant increase (vs. significant increase in control) | [17] |
| Human Melanoma Xenografts | BRAF + CDK 4/6 Inhibitor | ADC | Significant elevation | [18] |
Experimental Protocol: DW-MRI for Assessing Tumor Cellularity
Methodology:
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous A375 xenografts).
-
MRI System: Utilize a preclinical MRI scanner (e.g., 7T or 9.4T) with an appropriate animal coil.
-
Baseline Imaging:
-
Anesthetize the mouse and monitor its vital signs throughout the imaging session.
-
Acquire anatomical T2-weighted images to determine tumor volume.
-
Perform a DW-MRI sequence with multiple b-values (e.g., 0, 100, 200, 500, 1000 s/mm²).
-
-
Treatment: Initiate this compound treatment.
-
Follow-up Imaging: Repeat the MRI protocol at various time points post-treatment (e.g., day 2 and 5).[19]
-
Image Analysis:
-
Calculate tumor volume from the T2-weighted images.
-
Generate ADC maps from the DW-MRI data by fitting the signal intensity decay at different b-values.
-
Draw ROIs encompassing the entire tumor on the ADC maps.
-
Calculate the mean ADC value for the tumor at each time point.
-
Compare changes in tumor volume and mean ADC between baseline and follow-up scans. An increase in ADC is indicative of a positive treatment response.[15]
-
References
- 1. Design and Development of Fluorescent this compound Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDG-PET is a good biomarker of both early response and acquired resistance in BRAFV600 mutant melanomas treated with this compound and the MEK inhibitor GDC-0973 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajronline.org [ajronline.org]
- 4. Survival in BRAF V600-mutant advanced melanoma treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete Metabolic Response of Advanced Melanoma to this compound Assessed with FDG-PET-CT at 85 Hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design and Development of Fluorescent this compound Analogs for In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound drives EMT gene expression in BRAFi-resistant BRAFV600E/NRASQ61K melanoma enhancing tumor growth and metastasis in a bioluminescent murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioluminescent Imaging of Melanoma in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of in vivo imaging techniques to monitor therapeutic efficiency of PLX4720 in an experimental model of microsatellite instable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melanoma Brain Metastases and this compound: Need for Further Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging markers of response to combined BRAF and MEK inhibition in BRAF mutated this compound-sensitive and resistant melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imaging markers of response to combined BRAF and MEK inhibition in BRAF mutated this compound-sensitive and resistant melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 18F–FDG-PET/CT and diffusion-weighted MRI for monitoring a BRAF and CDK 4/6 inhibitor combination therapy in a murine model of human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Vemurafenib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing vemurafenib-resistant melanoma cell lines for research purposes. The protocols detailed below are based on established methodologies for developing drug resistance in vitro, offering a valuable tool for studying resistance mechanisms and evaluating novel therapeutic strategies.
This compound, a potent inhibitor of the BRAF V600E mutated protein, has shown significant clinical efficacy in melanoma treatment.[1][2] However, the development of resistance remains a major clinical challenge.[3][4][5][6] Understanding the molecular underpinnings of this resistance is crucial for the development of next-generation therapies. The in vitro generation of this compound-resistant cell lines provides a fundamental model for these investigations.
Core Concepts in this compound Resistance
The primary mechanism of action for this compound is the inhibition of the constitutively active BRAF V600E kinase, which in turn suppresses the MAPK/ERK signaling pathway, leading to decreased cell proliferation and survival.[1] Resistance to this compound can arise through a variety of mechanisms, broadly categorized as:
-
Reactivation of the MAPK Pathway: This can occur through secondary mutations in BRAF or downstream components like MEK, or through the upregulation of receptor tyrosine kinases (RTKs) such as EGFR and MET, which can bypass BRAF inhibition and reactivate the pathway.[3][6][7]
-
Activation of Alternative Survival Pathways: The PI3K/AKT/mTOR pathway is a common escape route for cancer cells under BRAF inhibition, promoting cell survival and proliferation.[3][6]
-
Phenotypic Changes: Resistant cells can exhibit altered morphology, increased invasive properties, and express markers associated with cancer stem cells.[7]
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Melanoma Cell Lines (e.g., A375)
This protocol describes the generation of this compound-resistant cell lines using a gradual dose-escalation method.[8][9][10][11][12]
Materials:
-
BRAF V600E-mutant melanoma cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and consumables
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Initiate resistance induction:
-
Culture parental A375 cells in their complete medium containing this compound at a starting concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[10]
-
-
Gradual dose escalation:
-
Once the cells have adapted and are proliferating at a normal rate in the presence of the drug, increase the this compound concentration by 1.5- to 2-fold.[10]
-
Monitor the cells closely. It is common to observe significant cell death after each dose increase. The surviving cells will eventually repopulate the flask.
-
Continue this process of stepwise dose escalation. This process can take several months.[14][15]
-
-
Establishment of the resistant line:
-
A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the IC50 of the parental line.
-
To confirm resistance, perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line.[11][12]
-
-
Maintenance of the resistant cell line:
-
Cryopreservation:
-
It is crucial to freeze down vials of the resistant cells at various passages to ensure a backup supply.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (XTT Assay)
This protocol details the use of an XTT assay to measure cell viability and determine the IC50 of this compound.
Materials:
-
Parental and this compound-resistant melanoma cells
-
96-well cell culture plates
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Measurement:
-
Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 3: Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation of key proteins in signaling pathways associated with this compound resistance.
Materials:
-
Parental and this compound-resistant melanoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, EGFR, MET, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare protein expression levels between parental and resistant cells.
-
Data Presentation
Table 1: Comparison of this compound IC50 Values in Parental and Resistant Melanoma Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| A375 | ~0.2 - 13.2 | ~39.4 | ~3 | [11][12][13] |
| WM9 | ~20 | ~20 | No significant change | [11][12] |
| SK-MEL-28 | Varies | Varies | Varies | [16] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Table 2: Alterations in Protein Expression and Phosphorylation in this compound-Resistant Melanoma Cells
| Protein | Change in Resistant Cells | Signaling Pathway | Reference |
| p-ERK | Increased | MAPK | [11][12][16][17] |
| p-AKT | Increased | PI3K/AKT | [3][18] |
| EGFR | Increased | RTK/MAPK/PI3K | [6][7][19] |
| MET | Increased | RTK/MAPK/PI3K | [7] |
| Integrin α5 | Increased | Cell Adhesion/Signaling | [16] |
| Integrin β3 | Increased | Cell Adhesion/Signaling | [16] |
Visualizations
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Caption: Signaling pathways involved in this compound resistance.
References
- 1. This compound (Zelboraf) Treatment for BRAF-Mutant Melanoma [curemelanoma.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 4. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistant mechanisms to BRAF inhibitors in melanoma - Manzano - Annals of Translational Medicine [atm.amegroups.org]
- 7. Characterization of Melanoma Cell Lines Resistant to this compound and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Melanoma Cell Lines Resistant to this compound and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Identification of pathways modulating this compound resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular and Molecular Effects of Targeting the CBP/β-Catenin Interaction with PRI-724 in Melanoma Cells, Drug-Naïve and Resistant to Inhibitors of BRAFV600 and MEK1/2 [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Preclinical Pharmacokinetics and Pharmacodynamics of Vemurafenib
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vemurafenib (PLX4032) is a potent and selective small-molecule inhibitor of the BRAF serine-threonine kinase, specifically targeting the BRAF V600E mutation.[1][2] This mutation leads to constitutive activation of the BRAF protein, promoting cell proliferation independent of normal growth factor signaling.[1] this compound has demonstrated significant anti-tumor effects in both cellular and animal models of melanomas harboring the BRAF V600E mutation.[1][3] Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in preclinical animal models is crucial for designing effective clinical trials and optimizing therapeutic strategies. These application notes provide a summary of key PK and PD data from various animal models and detailed protocols for conducting related experiments.
Part 1: Pharmacokinetics of this compound in Animal Models
This compound's pharmacokinetic profile has been characterized in several animal species, including mice, rats, and dogs. After oral administration, it is generally absorbed rapidly, though its bioavailability can be significantly influenced by the formulation.[4][5][6] Preclinical studies often utilize a high-bioavailability microprecipitated bulk powder formulation, similar to that used in clinical trials, to ensure adequate exposure.[4][7] The drug is highly bound to plasma proteins (>99%), primarily albumin and α1-acid glycoprotein.[8][9][10] Elimination is predominantly through biliary excretion into the feces, with minimal renal clearance.[8][11]
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters of this compound observed in various animal models.
| Species | Dose & Route | Formulation | AUC (µmol/Lh) | Cmax (µM) | Tmax (h) | Half-life (t½) | Notes | Citations |
| Mouse (Athymic Nude) | 25 mg/kg b.i.d., Oral | Microprecipitated Powder | 1,250 (AUC0-24h) | N/A | N/A | N/A | Dose resulted in significant tumor growth inhibition. | [7] |
| Mouse (Athymic Nude) | 50 mg/kg b.i.d., Oral | Microprecipitated Powder | 2,340 (AUC0-24h) | N/A | N/A | N/A | Near dose-proportional increase in exposure observed. | [7] |
| Mouse (Athymic Nude) | 75 mg/kg b.i.d., Oral | Microprecipitated Powder | 3,070 (AUC0-24h) | N/A | N/A | N/A | Dose-dependent tumor growth inhibition was observed up to this dose. | [7] |
| Mouse (Athymic Nude) | 100 mg/kg b.i.d., Oral | Microprecipitated Powder | 3,810 (AUC0-24h) | N/A | N/A | N/A | No plateau in exposure was observed at this dose. | [7] |
| Rat | Up to 1000 mg/kg/day, Oral | N/A | Up to 2,600 µMh (Effective Exposure) | N/A | N/A | N/A | 28-day dosing study showed no significant toxicity. | [4][12] |
| Dog (Beagle) | Up to 1000 mg/kg/day, Oral | N/A | Up to 820 µM*h (Effective Exposure) | N/A | N/A | N/A | 28-day dosing study showed no significant toxicity. | [4][12] |
| Dog (Pet Dogs with UC) | 37.5 mg/kg b.i.d., Oral | Commercial Tablets | Variable | Variable | N/A | Shorter than in humans | MTD; considerable PK variation was noted between dogs. | [1][13][14] |
N/A: Data not available in the cited sources. b.i.d.: twice daily. UC: Urothelial Carcinoma.
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol describes a typical single-dose oral pharmacokinetic study for this compound in mice.
1. Animals:
-
Species: Athymic Nude Mice (e.g., Crl:NU-Foxn1nu) or C57BL/6.[7][15]
-
Age/Weight: 10-12 weeks, weighing approximately 23-25 g.[7]
-
Housing: House animals in an AAALAC-accredited facility with a 12-h light/dark cycle, providing ad libitum access to food and water.
2. Materials:
-
This compound (microprecipitated bulk powder formulation is recommended for bioavailability).[7]
-
Vehicle: An aqueous suspension containing 2% Klucel LF, adjusted to pH 4 with dilute HCl.[7]
-
Oral gavage needles (18-gauge).[7]
-
Blood collection tubes (e.g., K2-EDTA-coated microtainers).
-
Centrifuge, pipettes, and storage vials.
-
LC-MS/MS system for bioanalysis.
3. Dosing and Sample Collection:
-
Acclimation: Acclimate animals for at least 7 days before the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water available.
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg volume).
-
Administration: Administer a single oral dose via gavage. Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.
-
Storage: Transfer plasma to labeled cryovials and store at -80°C until analysis.
4. Bioanalysis:
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
The method should include protein precipitation followed by chromatographic separation and mass spectrometric detection.
5. Data Analysis:
-
Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data.
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for a typical preclinical pharmacokinetic study.
Part 2: Pharmacodynamics of this compound in Animal Models
This compound's pharmacodynamic effects are primarily driven by its inhibition of the BRAF V600E kinase, leading to the suppression of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][16] In animal models with BRAF V600E-mutant tumors, this results in dose-dependent tumor growth inhibition and, in some cases, complete tumor regression.[3][7] Key pharmacodynamic biomarkers include the phosphorylation levels of MEK and ERK, which are downstream of BRAF.[17][18] Interestingly, in BRAF wild-type cells, this compound can cause paradoxical activation of the MAPK pathway through RAF homo- or heterodimerization.[12][19]
Visualization: MAPK Signaling Pathway and this compound Inhibition
References
- 1. vidiumah.com [vidiumah.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The discovery of this compound for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound phototoxicity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. arlok.com [arlok.com]
- 11. A single-dose mass balance and metabolite-profiling study of this compound in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Phase I/II Trial of this compound in Dogs with Naturally Occurring, BRAF-mutated Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Rho/MRTF in Aggressive this compound-Resistant Murine Melanomas and Immune Checkpoint Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. BRAF inhibitor this compound improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vemurafenib in "Basket" Clinical Trials for Non-Melanoma Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vemurafenib, a potent BRAF inhibitor, in "basket" clinical trials for non-melanoma cancers harboring BRAF V600 mutations. The accompanying protocols offer detailed methodologies for key experiments relevant to such studies.
Introduction to this compound and Basket Trials
This compound is a selective inhibitor of the BRAF serine-threonine kinase, which is a key component of the MAPK/ERK signaling pathway.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[1] While initially approved for the treatment of BRAF V600E-mutated metastatic melanoma, the recognition that this mutation occurs across a spectrum of other cancers led to the innovative "basket" trial design.[2]
Basket trials enroll patients with various types of cancer that share a common molecular alteration, in this case, a BRAF V600 mutation.[2] This approach allows for the efficient investigation of a targeted therapy's efficacy across multiple histologies simultaneously. The VE-BASKET trial (NCT01524978) was a pivotal phase II basket study that evaluated the efficacy of this compound in a range of BRAF V600 mutation-positive non-melanoma solid tumors.
Efficacy of this compound in Non-Melanoma Cancers (VE-BASKET Trial)
The VE-BASKET study demonstrated that the efficacy of this compound is dependent on the tumor histology, even with the presence of the same BRAF V600 mutation.[3] Significant clinical activity was observed in several non-melanoma cancer types.
Quantitative Efficacy Data
The following tables summarize the key efficacy data from the VE-BASKET trial for various non-melanoma cancer cohorts.
Table 1: Overall Response Rates to this compound in Non-Melanoma Cancers
| Cancer Type | Number of Patients | Objective Response Rate (ORR) | 95% Confidence Interval (CI) |
| Non-Small Cell Lung Cancer (NSCLC) | 62 | 37.1% | 25.2% - 50.3% |
| Erdheim-Chester Disease (ECD) / Langerhans Cell Histiocytosis (LCH) | 22 | 54.5% | 32.2% - 75.6% |
| Anaplastic Thyroid Cancer | 7 | 29% | 4% - 71% |
| Cholangiocarcinoma | 8 | 13% | 0% - 53% |
| Colorectal Cancer (monotherapy) | 27 | 0% | 0% - 13% |
Data sourced from multiple publications reporting on the VE-BASKET trial.[3]
Table 2: Survival Outcomes with this compound in Non-Small Cell Lung Cancer
| Outcome | Median Duration | 95% Confidence Interval (CI) |
| Progression-Free Survival (PFS) | 6.5 months | 5.2 - 9.0 months |
| Overall Survival (OS) | 15.4 months | 9.6 - 22.8 months |
Data specific to the NSCLC cohort of the VE-BASKET trial.[3]
Signaling Pathway and Mechanism of Action
This compound targets the constitutively active BRAF V600E mutant protein, inhibiting its kinase activity and thereby blocking downstream signaling through the MAPK pathway.
Experimental Protocols
The following are detailed protocols for key experimental procedures in the context of a this compound basket trial.
Protocol 1: Patient Screening and Eligibility
This protocol outlines the essential steps for screening and determining patient eligibility for a this compound basket trial.
References
- 1. RECIST 1.1 Criteria Toolkit: A Resource for Success in Clinical Trials with Solid Tumor Evaluation Requirements [nrgoncology.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Efficacy of this compound in Patients With Non-Small-Cell Lung Cancer With BRAF V600 Mutation: An Open-Label, Single-Arm Cohort of the Histology-Independent VE-BASKET Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vemurafenib in Combination with Carboplatin and Paclitaxel in Advanced Malignancies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vemurafenib in combination with carboplatin and paclitaxel for the treatment of advanced malignancies, particularly those harboring BRAF mutations. The information is based on a phase 1 clinical trial (NCT01636622) that evaluated the safety and efficacy of this combination therapy.[1][2][3]
Introduction
This compound is a potent inhibitor of the BRAF serine-threonine kinase, which is a key component of the MAPK/ERK signaling pathway that regulates cell division and proliferation.[4] Mutations in the BRAF gene, most commonly the V600E mutation, can lead to constitutive activation of this pathway, driving uncontrolled cell growth in various cancers, including melanoma.[4] Carboplatin and paclitaxel are conventional chemotherapy agents that induce DNA damage and interfere with cell division, respectively, and have shown activity in a range of advanced cancers.[2]
The rationale for combining this compound with carboplatin and paclitaxel is to simultaneously target the key driver mutation with a selective inhibitor while also administering cytotoxic chemotherapy to potentially overcome resistance mechanisms and enhance anti-tumor activity.[1][3] Preclinical data suggested that the conjunction of BRAF inhibition with chemotherapy could lead to increased therapeutic activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the phase 1 dose-escalation study of this compound, carboplatin, and paclitaxel in patients with advanced cancers harboring BRAF mutations.[1][3]
Table 1: Dose Escalation and Patient Enrollment
| Dose Level | This compound (oral, twice daily) | Carboplatin (IV, every 3 weeks) | Paclitaxel (IV, every 3 weeks) | Number of Patients |
| 1 | 480 mg | AUC 5 | 100 mg/m² | 3 |
| 2 | 720 mg | AUC 5 | 100 mg/m² | 3 |
| 3 | 720 mg | AUC 6 | 100 mg/m² | 4 |
| 4 | 720 mg | AUC 5 | 135 mg/m² | 6 |
| 5 | 720 mg | AUC 6 | 135 mg/m² | 3 |
Data sourced from a phase 1 clinical trial.[1]
Table 2: Efficacy and Response Rates
| Parameter | Value |
| Total Patients Enrolled | 19 |
| Evaluable for Response | 16 (84%) |
| Overall Response Rate (ORR) | 26% (5/19 patients) |
| Complete Response (CR) | 1 (melanoma) |
| Partial Response (PR) | 4 (all melanoma) |
| Duration of Response | 3.1 to 54.1 months |
| Response Rate in Patients with Prior BRAF/MEK Inhibitor Treatment | 31% (4/13 patients) |
| Response Rate in Patients without Prior Platinum Therapy | 45% |
| Response Rate in Patients with Prior Platinum Therapy | 0% |
| Median Progression-Free Survival (PFS) in Melanoma Patients | 4.9 months |
Data sourced from a phase 1 clinical trial.[1][3]
Table 3: Key Toxicities
| Toxicity | Grade | Number of Patients |
| Dose-Limiting Toxicities (DLTs) | ||
| Creatinine Elevation (persistent) | 2 | 1 |
| Transaminitis | 3 | 1 |
| Thrombocytopenia | 4 | 1 |
| Non-Dose-Limiting Toxicities (Grade ≥3 in >2 patients) | ||
| Neutropenia | 3/4 | 5 |
| Thrombocytopenia | 3/4 | 5 |
| Fatigue | 3 | 4 |
| Anemia | 3 | 3 |
Data sourced from a phase 1 clinical trial.[1]
Experimental Protocols
The following protocols are based on the methodology of the NCT01636622 phase 1 clinical trial.[2][4]
Patient Selection Criteria (Inclusion - Abridged)
-
Histologically or cytologically confirmed diagnosis of an advanced solid tumor with a documented BRAF mutation.
-
Refractory to standard therapy, or for which no standard therapy exists.
-
Age ≥ 12 years.[4]
-
ECOG performance status of 0 or 1.
-
Adequate organ function (hematological, renal, and hepatic).
-
QTc interval < 500 msec.[4]
Treatment Regimen
-
Cycle Length: 21 days (3 weeks).[4]
-
Day 1:
-
Day 2 onwards:
-
Administer this compound orally twice daily for the remainder of the 21-day cycle.[4]
-
-
Premedication: Administer standard premedication to prevent hypersensitivity reactions to paclitaxel and to manage nausea and vomiting associated with chemotherapy.[4]
Dose Escalation and MTD Determination
-
A standard 3+3 dose-escalation design was employed to determine the Maximum Tolerated Dose (MTD).[2]
-
Dose-limiting toxicities (DLTs) were evaluated during the first cycle of therapy.[2]
-
The MTD was not reached in this study; the last safe dose level was determined to be this compound 720 mg twice daily, carboplatin AUC 5, and paclitaxel 135 mg/m².[1]
Toxicity Management
-
Monitor patients for hematological and non-hematological toxicities at baseline and throughout treatment.
-
Dose interruptions, reductions, or discontinuations of any of the three drugs should be implemented based on the severity and type of adverse event, following institutional guidelines and the clinical trial protocol.
Efficacy Evaluation
-
Tumor assessments (e.g., CT or MRI scans) should be performed at baseline and then at regular intervals (e.g., every 2-3 cycles) to evaluate response to treatment.
-
Response Evaluation Criteria in Solid Tumors (RECIST) should be used to classify tumor response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).
Visualizations
Signaling Pathway
Caption: Combined mechanism of action of the triple therapy.
Experimental Workflow
Caption: Workflow of the Phase 1 clinical trial.
Logical Relationship
Caption: Logical relationship of the combination therapy.
References
- 1. Phase 1 study of the combination of this compound, carboplatin, and paclitaxel in patients with BRAF-mutated melanoma and other advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Study of the Combination of this compound, Carboplatin, and Paclitaxel in Patients with BRAF-Mutated Melanoma and Other Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Acquired Vemurafenib Resistance in Melanoma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to Vemurafenib in melanoma.
Frequently Asked Questions (FAQs)
Q1: Our this compound-resistant melanoma cell line shows restored ERK phosphorylation (p-ERK) despite continuous drug treatment. What are the likely mechanisms?
A1: Reactivation of the MAPK pathway is a common mechanism of acquired resistance to BRAF inhibitors like this compound. Several events can lead to restored p-ERK levels:
-
Secondary Mutations: Activating mutations in downstream components of the MAPK pathway, such as NRAS (neuroblastoma RAS viral oncogene homolog) or MEK1/2 (mitogen-activated protein kinase kinase 1/2), can bypass BRAF V600E inhibition.[1][2]
-
BRAF Alterations: Amplification of the BRAF V600E allele or the expression of alternative splice variants of BRAF that lack the RAS-binding domain can lead to inhibitor-resistant signaling.[2][3] These splice variants can dimerize and activate the downstream pathway even in the presence of this compound.
-
Upregulation of Other Kinases: Overexpression of kinases such as COT (cancer Osaka thyroid) can also reactivate the MAPK pathway.[4]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression and activation of RTKs like EGFR (Epidermal Growth Factor Receptor), PDGFRβ (Platelet-Derived Growth Factor Receptor Beta), and IGF-1R (Insulin-like Growth Factor 1 Receptor) can lead to RAS activation and subsequent MAPK pathway reactivation.[5][6]
To investigate these possibilities, you can perform sequencing to check for mutations in NRAS and MEK1/2, RT-qPCR to assess for BRAF amplification and splice variants, and Western blotting to check the expression and phosphorylation status of various RTKs.
Q2: We observe increased AKT phosphorylation in our this compound-resistant cells. What is the significance of this?
A2: Activation of the PI3K/AKT/mTOR signaling pathway is a well-established bypass mechanism for this compound resistance.[7][8] This pathway can promote cell survival and proliferation independently of the MAPK pathway. The increased AKT phosphorylation is often a result of:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): As mentioned in Q1, RTKs like IGF-1R and PDGFRβ can activate the PI3K/AKT pathway upon ligand binding.[4][6]
-
Loss of PTEN: Loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog), a negative regulator of the PI3K pathway, can lead to constitutive AKT activation.[9]
-
Activating Mutations in the PI3K Pathway: While less common, mutations in components of the PI3K pathway itself can also drive resistance.
Investigating the expression and phosphorylation of upstream RTKs and the status of PTEN would be the initial steps to understand the cause of AKT activation in your resistant cells.
Q3: Can the tumor microenvironment influence this compound resistance?
A3: Yes, the tumor microenvironment plays a crucial role in both intrinsic and acquired resistance to BRAF inhibitors.[10][11]
-
Stromal Cell Secretions: Fibroblasts within the tumor stroma can secrete growth factors like HGF (Hepatocyte Growth Factor), which binds to its receptor MET on melanoma cells, leading to the activation of both the MAPK and PI3K/AKT pathways.[11]
-
Extracellular Matrix (ECM) Remodeling: this compound-resistant cells can exhibit increased expression of matrix metalloproteinases (MMPs), such as MMP-2, which can remodel the ECM and promote a more invasive phenotype.[12]
Co-culture experiments with fibroblasts or analysis of the secretome of resistant cells can help elucidate the role of the microenvironment in your specific model.
Q4: We have noticed a change in the morphology of our resistant cells; they appear more elongated and mesenchymal. What does this indicate?
A4: This morphological change is indicative of a phenomenon known as phenotype switching, which is often associated with drug resistance.[13] This typically involves a transition from a proliferative, melanocytic state to a more invasive, mesenchymal-like state. This switch is often characterized by:
-
Changes in Gene Expression: Downregulation of melanocytic markers like MITF (Microphthalmia-associated Transcription Factor) and upregulation of markers associated with an invasive phenotype, such as AXL (a receptor tyrosine kinase) and EGFR.[13][14]
-
Increased Invasiveness: The mesenchymal-like cells often exhibit increased migratory and invasive properties.
You can confirm this phenotype switch by performing RT-qPCR or Western blotting for these markers and conducting cell migration and invasion assays.
Troubleshooting Guides
Western Blotting for Phosphorylated Proteins (e.g., p-ERK, p-AKT)
| Problem | Possible Cause | Solution |
| No or weak signal for the phosphorylated protein | Endogenous phosphatases have dephosphorylated the target protein during sample preparation. | Always work on ice and use pre-chilled buffers. Add phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your lysis buffer.[15] |
| Low abundance of the phosphorylated protein. | Load more protein onto the gel.[13] Consider immunoprecipitation to enrich for your protein of interest before running the Western blot. | |
| Inefficient antibody binding. | Use Tris-buffered saline with Tween 20 (TBST) for washes and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with some phospho-specific antibodies.[13] | |
| Milk as a blocking agent is interfering with detection. | Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as casein in milk is a phosphoprotein and can cause high background.[15][16] | |
| High background | Non-specific antibody binding. | Optimize your primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
| Blocking is insufficient. | Ensure blocking is done for at least 1 hour at room temperature. | |
| Phospho-protein signal detected, but total protein signal is weak or absent | The membrane was stripped too harshly before probing for the total protein. | Use a milder stripping buffer or optimize the stripping time. It is often recommended to probe for the phosphorylated protein first, then strip and probe for the total protein. |
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions (e.g., BRAF-CRAF dimers)
| Problem | Possible Cause | Solution |
| No "prey" protein is detected in the final eluate | The interaction between the "bait" and "prey" proteins is weak or transient. | Perform all steps at 4°C to minimize protein degradation and dissociation.[5] Use a milder lysis buffer with lower salt and detergent concentrations.[5] Consider cross-linking the proteins before lysis. |
| The antibody is blocking the interaction site. | Use an antibody that recognizes an epitope on the "bait" protein that is not involved in the interaction with the "prey".[5] | |
| The "prey" protein is not expressed or is at very low levels. | Confirm the expression of the "prey" protein in your cell lysate by Western blot.[5] | |
| High background with many non-specific proteins | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration). |
| Non-specific binding to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody.[17] Block the beads with BSA before use.[5] | |
| The "bait" protein is not efficiently immunoprecipitated | The antibody has a low affinity for the native protein. | Ensure the antibody is validated for immunoprecipitation. |
| The protein is not properly solubilized. | Optimize the lysis buffer to ensure efficient extraction of the "bait" protein. |
RT-qPCR for Gene Expression Analysis (e.g., BRAF splice variants, MITF, AXL)
| Problem | Possible Cause | Solution |
| High variability between technical replicates | Pipetting errors. | Use a master mix for all reaction components to minimize pipetting variability.[18] |
| No or low amplification signal | Poor RNA quality. | Assess RNA integrity using a Bioanalyzer or by gel electrophoresis. Use high-quality, intact RNA for reverse transcription.[18][19] |
| Inefficient reverse transcription (RT) or PCR. | Optimize the RT and PCR conditions, including primer concentrations and annealing temperature. Ensure the reverse transcriptase is not inhibited. | |
| Inaccurate quantification | Inappropriate reference genes. | Select stable reference genes whose expression does not change across your experimental conditions. It is recommended to test multiple reference genes and use the most stable ones for normalization. |
| Incorrect baseline and threshold settings. | Manually check and adjust the baseline and threshold settings in your real-time PCR software to ensure they are appropriate for your data.[18] |
Quantitative Data Summary
Table 1: IC50 Values for this compound in Sensitive vs. Resistant Melanoma Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase in Resistance | Reference |
| A375M | 0.0319 ± 0.007 | 7.167 ± 0.75 | 224 | [20] |
| WM793B | 0.626 ± 0.21 | 20.50 ± 12.5 | 33 | [20] |
| A375 | 13.217 | 39.378 | ~3 | [21] |
| Mewo | ~5.0 | N/A | N/A | [4] |
| ED013 | ~1.8 | >10 | >5.5 | [4] |
Table 2: Frequency of Genetic Alterations in this compound-Resistant Melanoma Patient Samples
| Genetic Alteration | Frequency | Reference |
| NRAS or KRAS mutations | 20% | [2] |
| BRAF splice variants | 16% | [2] |
| BRAF V600E/K amplifications | 13% | [2] |
| MEK1/2 mutations | 7% | [2] |
| Non-MAPK pathway alterations | 11% | [2] |
Experimental Protocols
Western Blotting for p-ERK and Total ERK
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly.
-
Repeat the blocking and antibody incubation steps using a primary antibody against total ERK.
-
Co-Immunoprecipitation of BRAF-CRAF Dimers
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 0.1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing:
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against BRAF to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Centrifuge to pellet the beads and discard the supernatant.
-
-
Washing:
-
Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluate by Western blotting using antibodies against BRAF and CRAF.
-
RT-qPCR for BRAF Splice Variants
-
RNA Extraction:
-
Extract total RNA from melanoma cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of random hexamers and oligo(dT) primers.[3]
-
-
qPCR:
-
Design primers that specifically amplify the BRAF splice variant of interest. Often, one primer will span an exon-exon junction that is unique to the splice variant.
-
Perform qPCR using a SYBR Green or probe-based master mix.
-
Include a no-template control and a no-reverse-transcriptase control.
-
-
Data Analysis:
-
Calculate the relative expression of the splice variant using the ΔΔCt method, normalizing to a stable reference gene (e.g., GAPDH, ACTB).[22]
-
Visualizations
Caption: Signaling pathways involved in acquired this compound resistance in melanoma.
Caption: Experimental workflow for Western blot analysis of protein phosphorylation.
References
- 1. kmdbioscience.com [kmdbioscience.com]
- 2. Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 6. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of this compound-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 11. This compound drives EMT gene expression in BRAFi-resistant BRAFV600E/NRASQ61K melanoma enhancing tumor growth and metastasis in a bioluminescent murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Many Distinct Ways Lead to Drug Resistance in BRAF- and NRAS-Mutated Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 17. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Pitfalls of Quantitative Real-Time Reverse-Transcription Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Characterization of Melanoma Cell Lines Resistant to this compound and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]
Technical Support Center: Investigating NRAS and MEK1/2 Mutations in Vemurafenib Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the role of NRAS and MEK1/2 mutations in Vemurafenib resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: My BRAF V600E mutant melanoma cell line is showing unexpected resistance to this compound. What are the potential causes?
A1: Intrinsic or acquired resistance to this compound in BRAF V600E mutant melanoma can be multifactorial. Common molecular mechanisms include:
-
Secondary mutations in the MAPK pathway: Activating mutations in NRAS (e.g., Q61K, Q61R) or MEK1/2 (e.g., C121S) can reactivate the pathway downstream of BRAF, rendering this compound ineffective.[1][2]
-
BRAF amplification or splice variants: Increased copy number of the mutant BRAF gene or expression of alternative splice variants can overcome the inhibitory effects of this compound.
-
Activation of bypass signaling pathways: Upregulation of receptor tyrosine kinases (RTKs) like EGFR, PDGFRβ, and MET can activate alternative survival pathways, such as the PI3K/AKT pathway.[1]
-
Loss of negative regulators: Inactivation of tumor suppressors like NF1, a negative regulator of RAS, can also contribute to resistance.
Q2: How can I confirm if my this compound-resistant cell line has acquired NRAS or MEK1/2 mutations?
A2: Several molecular biology techniques can be used to detect these mutations:
-
Sanger Sequencing: This is a traditional and reliable method for identifying specific point mutations in NRAS and MEK1/2 genes.
-
Allele-Specific PCR (AS-PCR): A sensitive and specific method for detecting known point mutations. It is often quicker and more cost-effective than sequencing for screening a large number of samples for specific mutations.
-
Next-Generation Sequencing (NGS): Provides a comprehensive analysis of all potential mutations within the target genes and can identify novel mutations.
Q3: What is the expected fold-change in this compound IC50 after acquiring an NRAS or MEK1/2 mutation?
A3: The fold-change in IC50 can vary depending on the specific mutation, the cell line, and the experimental conditions. However, studies have reported significant increases in resistance. For example, melanoma cell lines with acquired NRAS mutations can exhibit a 10-fold or higher increase in this compound IC50.[3] Similarly, the MEK1 C121S mutation has been shown to confer resistance to this compound.[4][5]
Q4: My western blot results for p-ERK are inconsistent in my resistant cell lines. What could be the issue?
A4: Inconsistent p-ERK levels can be due to several factors:
-
Cell lysis and sample preparation: Ensure rapid cell lysis on ice with appropriate phosphatase and protease inhibitors to prevent protein degradation and dephosphorylation.
-
Antibody quality: Use a well-validated antibody specific for phosphorylated ERK.
-
Loading controls: Normalize p-ERK levels to total ERK to account for any variations in protein loading.
-
Time course of treatment: The reactivation of the MAPK pathway can be dynamic. Consider performing a time-course experiment to capture the peak of p-ERK signaling.
Troubleshooting Guides
Problem 1: Difficulty Generating a Stably this compound-Resistant Cell Line
| Symptom | Possible Cause | Suggested Solution |
| Massive cell death upon initial this compound treatment. | Initial drug concentration is too high. | Start with a lower, sub-lethal dose of this compound and gradually increase the concentration over several weeks to allow for the selection of resistant clones. |
| Resistant phenotype is lost after removing this compound from the culture medium. | Resistance is transient or dependent on continuous drug pressure. | Maintain a low dose of this compound in the culture medium to sustain the resistant phenotype. |
| Slow emergence of resistant colonies. | Low frequency of pre-existing resistant cells or slow adaptation process. | Be patient and continue the selection process for an extended period (e.g., 3-6 months). Ensure optimal cell culture conditions to support the growth of emerging resistant cells. |
Problem 2: Ambiguous Results in NRAS/MEK1/2 Mutation Detection
| Symptom | Possible Cause | Suggested Solution |
| Sanger Sequencing: Low-quality sequencing reads or noisy chromatograms. | Poor DNA quality or PCR amplification issues. | Optimize PCR conditions (annealing temperature, primer concentration). Purify the PCR product before sequencing. Ensure high-quality genomic DNA extraction. |
| Allele-Specific PCR: Non-specific amplification in the wild-type control. | Suboptimal primer design or annealing temperature. | Redesign primers with the mutation at the 3'-end. Optimize the annealing temperature to enhance specificity. |
| Inconsistent results between different detection methods. | Varying sensitivity of the assays. | Use a highly sensitive method like digital droplet PCR (ddPCR) for confirmation, especially for detecting low-frequency mutations. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive vs. Resistant Melanoma Cell Lines
| Cell Line | Genotype | Resistance Status | This compound IC50 (µM) | Fold Change in Resistance | Reference |
| A375 | BRAF V600E | Parental | ~0.3 - 1.0 | - | [3][6] |
| A375-R | BRAF V600E, NRAS Q61K | Resistant | >10 | >10 | [3] |
| WM793B | BRAF V600E | Parental | ~0.1 | - | [6] |
| WM793B-R1 | BRAF V600E | Resistant | ~3.3 | 33 | [6] |
| A375M | BRAF V600E | Parental | ~0.02 | - | [6] |
| A375M-R1 | BRAF V600E | Resistant | ~4.48 | 224 | [6] |
| MEK1-WT transfectant | - | - | ~0.1 | - | [4] |
| MEK1-C121S transfectant | - | - | >10 | >100 | [4] |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant melanoma cell lines through continuous exposure to the drug.
Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
Procedure:
-
Culture the parental melanoma cell line in complete medium.
-
Determine the initial IC50 of this compound for the parental cell line using a cell viability assay (see Protocol 3).
-
Begin by treating the cells with a low concentration of this compound (e.g., at or slightly below the IC50).
-
Continuously culture the cells in the presence of this compound, changing the medium every 2-3 days.
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., doubling the concentration every 2-4 weeks).
-
Continue this process for several months until the cells can proliferate in a high concentration of this compound (e.g., 1-5 µM).
-
Isolate and expand single-cell clones to establish stable resistant cell lines.
-
Periodically confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Maintain the resistant cell lines in a medium containing a maintenance dose of this compound to prevent the loss of resistance.
Detection of NRAS and MEK1/2 Mutations by Sanger Sequencing
This protocol outlines the steps for detecting mutations in NRAS and MEK1/2 via PCR amplification and Sanger sequencing.
Materials:
-
Genomic DNA extracted from parental and resistant cell lines
-
PCR primers flanking the mutation hotspots in NRAS (e.g., codons 12, 13, 61) and MEK1/2 (e.g., MEK1 codon 121)
-
Taq DNA polymerase and dNTPs
-
PCR thermocycler
-
Agarose gel electrophoresis system
-
PCR product purification kit
-
Sequencing primers
-
Sanger sequencing service
Procedure:
-
PCR Amplification:
-
Set up PCR reactions containing genomic DNA, forward and reverse primers for the target region, Taq polymerase, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Optimize the annealing temperature for each primer pair.
-
-
Verification of PCR Product:
-
Run a small volume of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.
-
-
PCR Product Purification:
-
Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and polymerase.
-
-
Sanger Sequencing:
-
Submit the purified PCR product and a sequencing primer (usually one of the PCR primers) to a sequencing facility.
-
-
Data Analysis:
-
Analyze the sequencing chromatograms using appropriate software (e.g., FinchTV, SnapGene).
-
Align the sequences from the resistant cell lines to the reference sequence and the parental cell line sequence to identify any mutations.
-
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol describes the use of the MTT assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Parental and resistant melanoma cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
Western Blotting for MAPK Pathway Activation
This protocol details the detection of phosphorylated MEK (p-MEK) and ERK (p-ERK) as markers of MAPK pathway activation.
Materials:
-
Parental and resistant cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total protein and loading control to ensure equal loading.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways
Caption: MAPK pathway and mechanisms of this compound resistance.
Experimental Workflow
Caption: Workflow for studying this compound resistance.
References
- 1. Reactivation of Mitogen-activated Protein Kinase (MAPK) Pathway by FGF Receptor 3 (FGFR3)/Ras Mediates Resistance to this compound in Human B-RAF V600E Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel ATP-competitive MEK inhibitor E6201 is effective against this compound-resistant melanoma harboring the MEK1-C121S mutation in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: PI3K/AKT Pathway Activation as a Bypass Mechanism to Vemurafenib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of PI3K/AKT pathway activation in mediating resistance to the BRAF inhibitor, Vemurafenib.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PI3K/AKT pathway in this compound resistance?
The PI3K/AKT/mTOR signaling pathway is a crucial survival pathway that can be activated in melanoma cells, contributing to both innate and acquired resistance to this compound.[1][2][3][4] While this compound effectively inhibits the BRAF-MEK-ERK pathway in BRAF-mutant melanoma, the activation of the PI3K/AKT pathway can provide an alternative route for cell survival and proliferation, thus bypassing the effects of the drug.[1][5][6] This activation can be triggered by various upstream signals, including receptor tyrosine kinases (RTKs) like IGFR1 and PDGFR.[7][8][9]
Q2: How can I determine if the PI3K/AKT pathway is activated in my this compound-resistant cells?
The most common method to assess PI3K/AKT pathway activation is to measure the phosphorylation levels of key proteins in the pathway, such as AKT and its downstream targets like mTOR and S6 kinase.[1][2][10] This is typically done using Western blotting with antibodies specific for the phosphorylated forms of these proteins (e.g., p-AKT Ser473, p-AKT Thr308).[11][12][13] An increase in the ratio of phosphorylated protein to total protein in resistant cells compared to sensitive parental cells indicates pathway activation.
Q3: What are the upstream mechanisms that can lead to PI3K/AKT activation in the context of this compound resistance?
Several upstream events can lead to the activation of the PI3K/AKT pathway. These include:
-
Receptor Tyrosine Kinase (RTK) upregulation: Increased expression or activation of RTKs such as PDGFRα, PDGFRβ, and VEGFR2 can trigger PI3K signaling.[2][7]
-
Loss of PTEN: The tumor suppressor PTEN is a negative regulator of the PI3K/AKT pathway. Loss-of-function mutations or decreased expression of PTEN can lead to sustained AKT activation.[3][4][14]
-
Activating mutations in PIK3CA: Mutations in the gene encoding the p110α catalytic subunit of PI3K (PIK3CA) can lead to its constitutive activation.[3][4]
-
Increased expression of growth factors: Secretion of growth factors like FGF2 can also contribute to the activation of the PI3K/AKT pathway.[7]
Q4: Can targeting the PI3K/AKT pathway overcome this compound resistance?
Yes, several studies have shown that co-targeting the PI3K/AKT pathway alongside the BRAF/MEK pathway can overcome this compound resistance.[3][4][8] This can be achieved by using small molecule inhibitors of PI3K, AKT, or mTOR in combination with this compound.[3][4][7] This dual-inhibition strategy has been shown to synergistically inhibit the growth of resistant cells.[3]
Troubleshooting Guides
Problem 1: I am not seeing a significant increase in p-AKT levels in my this compound-resistant cell line compared to the parental line.
-
Possible Cause 1: Suboptimal antibody or Western blotting conditions.
-
Troubleshooting Step: Ensure you are using a validated antibody for phospho-AKT (Ser473 or Thr308). Optimize your Western blot protocol, including blocking conditions (e.g., 5% BSA in TBST) and antibody incubation times (e.g., overnight at 4°C).[11][12][13] Always include a positive control (e.g., lysate from cells treated with a known AKT activator) and a loading control (e.g., total AKT or a housekeeping protein like GAPDH or β-actin).[11][12]
-
-
Possible Cause 2: The resistance mechanism in your cell line may not be primarily driven by PI3K/AKT activation.
-
Possible Cause 3: Transient or low-level activation.
-
Troubleshooting Step: Perform a time-course experiment to assess p-AKT levels at different time points after this compound treatment. Also, consider more sensitive detection methods if the activation is subtle.
-
Problem 2: My PI3K inhibitor is not re-sensitizing the resistant cells to this compound.
-
Possible Cause 1: The inhibitor concentration is not optimal.
-
Troubleshooting Step: Perform a dose-response matrix experiment with varying concentrations of both this compound and the PI3K inhibitor to determine the optimal synergistic concentrations.
-
-
Possible Cause 2: The cells have developed resistance to the PI3K inhibitor as well.
-
Troubleshooting Step: Investigate downstream effectors of the PI3K pathway to confirm that the inhibitor is effectively blocking the pathway (e.g., check phosphorylation of S6K or 4E-BP1). Consider that other bypass pathways may be activated.
-
-
Possible Cause 3: The chosen PI3K inhibitor is not targeting the relevant isoform.
-
Troubleshooting Step: There are different isoforms of PI3K. Ensure the inhibitor you are using is effective against the isoform that is active in your cells.
-
Quantitative Data Summary
Table 1: IC50 Values for this compound in Parental and Resistant Melanoma Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase in Resistance | Reference |
| A375 | ~0.248 | >2.0 | >8 | [16] |
| A375M | 0.0319 ± 0.007 | 7.167 ± 0.75 | 224 | [6] |
| WM793B | 0.626 ± 0.21 | 20.50 ± 12.5 | 33 | [6] |
| A375 | N/A | N/A | ~22 | [17] |
| M14 | N/A | N/A | ~12 | [17] |
| SK-MEL28 | N/A | N/A | ~66 | [17] |
| UACC62 | N/A | N/A | ~86 | [17] |
Table 2: Changes in Protein Expression/Phosphorylation in this compound Resistant Cells
| Cell Line | Protein | Change in Resistant vs. Parental Cells | Reference |
| Colo38R, M21R | p-AKT | Increased | [2] |
| Colo38, M21 | p-AKT | Increased after this compound treatment | [2] |
| Colo38R, M21R | PDGFRα | Increased | [2] |
| This compound-resistant cells | p-AKT, p-p70S6K, p-4EBP1 | No change with this compound treatment (remained active) | [1] |
| A375 (Dabrafenib resistant) | p-AKT | Increased | [5] |
| M249, M376 (NRAS mutant) | p-AKT | Increased | [5] |
| 451Lu (ERAS expressing) | p-AKT | Robustly increased | [18] |
Experimental Protocols
Western Blotting for Phospho-AKT and Phospho-ERK
This protocol is adapted from established methods for analyzing MAPK and PI3K/AKT pathway activation.[11][12]
1. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant (protein extract).
2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. b. Separate the proteins on an 8-12% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point is 1:1000. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Capture the signal using an imaging system.
Co-Immunoprecipitation (Co-IP) to investigate protein-protein interactions (e.g., RAF-AKT)
This protocol provides a general framework for performing Co-IP experiments.[19][20][21][22]
1. Cell Lysis: a. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 1% NP-40, with protease and phosphatase inhibitors). b. Incubate on ice for 30 minutes. c. Centrifuge to pellet cell debris and collect the supernatant.
2. Pre-clearing (Optional but recommended): a. Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C on a rotator. b. Centrifuge and collect the supernatant. This step reduces non-specific binding.
3. Immunoprecipitation: a. Add the primary antibody specific to the "bait" protein (e.g., anti-RAF antibody) to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C on a rotator. c. Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
4. Washing: a. Pellet the beads by centrifugation. b. Discard the supernatant. c. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
5. Elution: a. Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
6. Western Blot Analysis: a. Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-AKT antibody).
Visualizations
Caption: The PI3K/AKT signaling pathway.
Caption: Experimental workflow for investigating this compound resistance.
Caption: PI3K/AKT pathway activation as a bypass to this compound.
References
- 1. Acyclic Retinoid Overcomes this compound Resistance in Melanoma Cells via Dual Inhibition of MAPK and PI3K/AKT/mTOR Pathways | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to BRAF inhibition in BRAF-mutant colon cancer can be overcome with PI3K inhibition or demethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 6. Characterization of this compound-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF inhibitors: resistance and the promise of combination treatments for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. Co-operation between Raf-1 and Akt pathways for the inhibition of RASSF1A-MST2-triggered apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
Technical Support Center: Optimizing Vemurafenib Dosage to Minimize Cutaneous Squamous Cell Carcinoma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to optimizing Vemurafenib dosage to minimize the incidence of cutaneous squamous cell carcinoma (cSCC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced cutaneous squamous cell carcinoma (cSCC)?
A1: this compound is a potent inhibitor of the BRAF V600E mutated protein, which is prevalent in melanoma. However, in BRAF wild-type cells, such as keratinocytes, this compound can lead to the paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This occurs because this compound binding to one BRAF protomer in a dimer can allosterically transactivate the other protomer, leading to downstream signaling through MEK and ERK. This hyperactivation of the MAPK pathway in keratinocytes, particularly those with pre-existing RAS mutations, is believed to drive the hyperproliferation that results in the development of cSCC and keratoacanthomas.
Q2: What is the reported incidence of cSCC in patients treated with the standard this compound dosage?
A2: Clinical trials have reported varying rates of cSCC in patients receiving the standard this compound dosage of 960 mg twice daily. The incidence of cSCC (including keratoacanthomas) generally ranges from 18% to 26%.[2] For instance, a phase II trial reported cSCC or keratoacanthoma in 26% of patients, while a phase III trial noted these lesions in 18% of patients receiving this compound.[2] A meta-analysis of 24 studies found the overall incidence of all-grade cSCC with single-agent BRAF inhibitors to be 12.5%.[3]
Q3: How does dose reduction of this compound affect the incidence of cSCC?
A3: Dose reduction of this compound is a common strategy for managing toxicities. While specific data directly correlating the percentage reduction in cSCC incidence with each dose reduction step (from 960 mg to 720 mg or 480 mg twice daily) is not extensively detailed in all clinical trial reports, the principle is to mitigate the adverse event to a tolerable level. For severe skin toxicities, treatment may be interrupted and then resumed at a lower dose.[4] In a retrospective study of 131 patients, 26% developed grade 3-4 skin toxicity, and 44% of those permanently discontinued treatment, primarily due to rash and severe skin reactions. However, carcinomas rarely required treatment adjustment.[5] The management of cSCC typically involves surgical excision, often without modifying the this compound dose.[6]
Q4: Are there alternative strategies to minimize this compound-induced cSCC?
A4: Yes, several strategies are being explored:
-
Combination Therapy: Combining this compound with a MEK inhibitor, such as cobimetinib, has been shown to significantly reduce the incidence of cSCC. This is because MEK is downstream of BRAF, and its inhibition can counteract the paradoxical activation of the MAPK pathway. A meta-analysis showed that dual BRAF/MEK inhibitors have a much lower incidence of all-grade cSCC (3.0%) compared to single-agent BRAF inhibitors (12.5%).[3]
-
Intermittent Dosing: Preclinical and some clinical evidence suggest that intermittent dosing schedules may delay the onset of resistance and could potentially mitigate toxicities. However, this is not a standard clinical practice and requires further investigation.
-
Next-Generation BRAF Inhibitors: Novel BRAF inhibitors are being developed that are designed to avoid paradoxical MAPK pathway activation.
Data Presentation
Table 1: Incidence of Cutaneous Squamous Cell Carcinoma (cSCC) in Key this compound Clinical Trials
| Trial/Study | This compound Dosage | Incidence of cSCC/Keratoacanthoma | Reference |
| Phase II Trial (BRIM-2) | 960 mg twice daily | 26% | [2][7] |
| Phase III Trial (BRIM-3) | 960 mg twice daily | 18% | [2] |
| Retrospective Study (107 patients) | 960 mg twice daily (with dose modifications for AEs) | 20% | [8] |
| Meta-analysis (24 studies) | Various (single-agent BRAF inhibitor) | 12.5% (all-grade) | [3] |
Table 2: Recommended this compound Dose Modifications for Adverse Events
| Occurrence of Intolerable Grade 2 or any Grade 3/4 Toxicity | Action | Restart Dose | Reference |
| First | Interrupt treatment until Grade 0-1 | 720 mg twice daily | [4] |
| Second | Interrupt treatment until Grade 0-1 | 480 mg twice daily | [4] |
| Third | Permanently discontinue treatment | N/A | [4] |
Mandatory Visualizations
Caption: Paradoxical MAPK pathway activation by this compound in BRAF wild-type cells.
Caption: Western blot workflow for assessing paradoxical ERK activation.
Experimental Protocols
Western Blot for Phospho-ERK (pERK) and Total ERK
Objective: To determine the effect of this compound on the phosphorylation of ERK in keratinocyte cell lines, indicating paradoxical activation of the MAPK pathway.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total ERK, the membrane can be stripped and re-probed with the total ERK antibody, following the same procedure from the primary antibody incubation step.
-
Soft Agar Colony Formation Assay
Objective: To assess the anchorage-independent growth of keratinocytes treated with this compound, a hallmark of cellular transformation.
Materials:
-
Keratinocyte cell line
-
This compound
-
2X complete cell culture medium
-
Agarose (low melting point)
-
6-well plates
Procedure:
-
Prepare Base Agar Layer:
-
Prepare a 1% agarose solution in sterile water and autoclave.
-
Cool the agarose to 40°C in a water bath.
-
Mix equal volumes of the 1% agarose and 2X complete medium to get a final concentration of 0.5% agarose in 1X medium.
-
Add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify at room temperature.[9]
-
-
Prepare Cell-Agar Layer:
-
Prepare a 0.7% agarose solution and cool to 40°C.
-
Trypsinize and count the keratinocytes. Prepare a single-cell suspension.
-
Mix the cells with 2X complete medium and the 0.7% agarose to achieve a final concentration of 5,000 cells/mL in 0.35% agarose and 1X medium.
-
Carefully layer 1.5 mL of this cell-agar suspension on top of the solidified base layer.[9]
-
-
Treatment and Incubation:
-
After the top layer solidifies, add 1 mL of complete medium containing the desired concentration of this compound or DMSO to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks.
-
Replace the top medium with fresh medium containing this compound or DMSO every 3-4 days.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet to each well and incubating for 1 hour.[9]
-
Wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope.
-
Troubleshooting Guides
Western Blot for pERK/ERK
| Problem | Possible Cause | Solution |
| No or weak pERK signal | Insufficient this compound treatment time or concentration. | Optimize treatment time and concentration. Perform a time-course and dose-response experiment. |
| Inactive phosphatase inhibitors in lysis buffer. | Prepare fresh lysis buffer with active phosphatase inhibitors immediately before use. | |
| Poor antibody quality. | Use a validated antibody for pERK. Test the antibody on a positive control cell line. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Uneven loading (based on total ERK or loading control) | Inaccurate protein quantification. | Be meticulous with the protein quantification assay. Load equal amounts of protein in each lane. |
| Pipetting errors. | Use calibrated pipettes and ensure proper technique when loading the gel. |
Soft Agar Colony Formation Assay
| Problem | Possible Cause | Solution |
| Agar did not solidify | Agar concentration too low. | Double-check the calculations and ensure the correct final concentration of agarose. |
| Agar was not fully dissolved. | Ensure the agarose is completely dissolved before mixing with the medium. | |
| Widespread cell death | Agar was too hot when mixed with cells. | Ensure the agarose is cooled to 40°C before adding the cell suspension. |
| Cells are not viable for anchorage-independent growth. | Use a positive control cell line known to form colonies in soft agar. | |
| No colony formation | This compound concentration is too high and cytotoxic. | Perform a dose-response experiment to determine the optimal non-toxic concentration. |
| Incubation time is too short. | Extend the incubation period to 3-4 weeks. | |
| Clumped colonies | Cell suspension was not a single-cell suspension. | Ensure complete trypsinization and gently pipette to create a single-cell suspension before mixing with agar. |
References
- 1. Adverse Effects of this compound on Skin Integrity: Hyperkeratosis and Skin Cancer Initiation Due to Altered MEK/ERK-Signaling and MMP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: First-in-Class BRAF-Mutated Inhibitor for the Treatment of Unresectable or Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incidence and relative risk of cutaneous squamous cell carcinoma with single-agent BRAF inhibitor and dual BRAF/MEK inhibitors in cancer patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Managing Side Effects of this compound Therapy for Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of this compound-induced severe skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of dermatologic events in this compound-treated patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of this compound for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cutaneous toxicities associated with this compound therapy in 107 patients with BRAF V600E mutation-positive metastatic melanoma, including recognition and management of rare presentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
Validation & Comparative
A Comparative Analysis of Vemurafenib and Dabrafenib in the Treatment of BRAF-Mutant Melanoma
This guide provides a detailed comparison of the efficacy of two prominent BRAF inhibitors, Vemurafenib and Dabrafenib, for the treatment of unresectable or metastatic melanoma harboring BRAF V600 mutations. The information is intended for researchers, scientists, and professionals in drug development, offering an objective look at their performance supported by clinical and preclinical experimental data.
Introduction and Mechanism of Action
Melanoma, the most aggressive form of skin cancer, is characterized in approximately 50% of cases by activating mutations in the BRAF gene, most commonly the V600E substitution.[1][2] This mutation leads to the constitutive activation of the BRAF protein kinase and hyperactivation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS/RAF/MEK/ERK pathway).[3][4] This aberrant signaling drives uncontrolled cell proliferation, survival, and tumor growth.[4]
This compound (brand name Zelboraf) and Dabrafenib (brand name Tafinlar) are both potent, orally available, ATP-competitive small-molecule inhibitors designed to selectively target the mutated BRAF V600 protein.[1][5][6][7] By binding to the ATP-binding site of the mutant BRAF kinase, they block its activity, leading to the inhibition of the MAPK pathway, a decrease in ERK phosphorylation, cell cycle arrest at the G1 phase, and ultimately, apoptosis (programmed cell death) in melanoma cells.[5][8] While both drugs target the same mutation, subtle differences in their molecular interactions and kinase selectivity have been noted. For instance, studies have suggested that dabrafenib is a more selective inhibitor of BRAF with less potency for CRAF than this compound.[5]
A critical aspect of BRAF inhibitor action is the phenomenon of paradoxical MAPK pathway activation in BRAF wild-type cells.[1][5] This can lead to the development of secondary cutaneous malignancies like squamous cell carcinoma. This effect is mitigated by the co-administration of a MEK inhibitor, which has led to the current standard of care being combination therapy (a BRAF inhibitor plus a MEK inhibitor).[5]
Comparative Clinical Efficacy
Direct head-to-head comparisons of this compound and Dabrafenib as monotherapies are limited. However, the pivotal Phase III clinical trial, COMBI-v (NCT01597908), compared Dabrafenib in combination with the MEK inhibitor Trametinib versus this compound monotherapy in patients with previously untreated, unresectable or metastatic BRAF V600E/K mutation-positive melanoma.[9][10][11] This trial was instrumental in establishing combination therapy as the superior standard of care.
Another significant Phase III trial, COLUMBUS (NCT01909453), compared the combination of a different BRAF inhibitor, Encorafenib, and a MEK inhibitor, Binimetinib, against this compound monotherapy.[12][13][14] The results from both trials consistently demonstrated the superior efficacy of combination therapy over this compound alone.
The tables below summarize the key findings from the COMBI-v trial, which provides the most direct comparison involving Dabrafenib and this compound.
Table 1: Overall Survival (OS) and Progression-Free Survival (PFS) - COMBI-v Trial
| Efficacy Endpoint | Dabrafenib + Trametinib | This compound Monotherapy | Hazard Ratio (95% CI) | p-value | Reference |
| Median OS | 25.6 months | 18.0 months | 0.66 (0.53 - 0.81) | <0.001 | [15] |
| 2-Year OS Rate | 51% | 38% | N/A | N/A | [15] |
| Median PFS | 11.4 months | 7.3 months | N/A | N/A | [16] |
Table 2: Overall Response Rate (ORR) and Duration of Response - COMBI-v Trial
| Efficacy Endpoint | Dabrafenib + Trametinib | This compound Monotherapy | Reference |
| Overall Response Rate | 67% | 51% | [17] |
The results from the COMBI-v trial clearly show that the combination of Dabrafenib and Trametinib significantly improves overall survival, progression-free survival, and overall response rate compared to this compound monotherapy.[9][18] This improved efficacy, along with a better safety profile (e.g., lower incidence of cutaneous squamous cell carcinoma), has solidified the role of combination BRAF/MEK inhibition as the standard therapeutic approach.[16]
Experimental Protocols and Methodologies
The preclinical evaluation of BRAF inhibitors like this compound and Dabrafenib relies on a series of standardized in vitro and in vivo experiments to determine their efficacy and mechanism of action.
Cell Proliferation (Viability) Assay
This assay measures the metabolic activity of cells to determine the inhibitory effect of a drug on cell growth. The MTT or MTS assay is commonly used.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Dabrafenib in BRAF-mutant melanoma cell lines.
-
Methodology:
-
Cell Plating: BRAF V600E-mutant melanoma cells (e.g., A375, HT29, Colo205) are seeded into 96-well microtiter plates at a density of approximately 3,000 to 5,000 cells per well and allowed to adhere overnight.[19][20]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Dabrafenib (e.g., 0.01 to 10 µM) in triplicate. Control wells receive a vehicle (e.g., DMSO) treatment.[19]
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the drug to exert its effect.[19]
-
Reagent Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[20][21] Viable, metabolically active cells convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).[21]
-
Analysis: The percentage of cell inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the drug concentration versus the percentage of inhibition and fitting the data to a dose-response curve.[19][20]
-
In Vivo Xenograft Model
Xenograft models, particularly patient-derived xenografts (PDXs), are crucial for evaluating the anti-tumor activity of drugs in a living organism.[22][23][24]
-
Objective: To assess the in vivo efficacy of this compound and Dabrafenib in suppressing the growth of BRAF-mutant melanoma tumors.
-
Methodology:
-
Model Establishment: BRAF-mutant melanoma cells or fragments from a patient's tumor (for PDX models) are subcutaneously injected into immunocompromised mice (e.g., NSG or nude mice).[25]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment groups receive daily oral doses of this compound or Dabrafenib. The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.[25]
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Analysis: Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) to assess markers of proliferation (Ki67) and MAPK pathway inhibition (p-ERK).[5] The difference in tumor growth between the treated and control groups is statistically analyzed to determine drug efficacy.
-
Conclusion and Future Directions
Both this compound and Dabrafenib are effective targeted therapies for BRAF V600-mutant melanoma.[26] However, the clinical landscape has evolved significantly based on evidence from pivotal trials like COMBI-v. The data unequivocally demonstrates that combination therapy with a BRAF inhibitor (like Dabrafenib) and a MEK inhibitor (Trametinib) offers superior efficacy and a better safety profile compared to BRAF inhibitor monotherapy (this compound).[9][15][18] Therefore, combination therapy is the established standard of care.
While this guide focuses on the comparison between this compound and Dabrafenib, it is important to note that other BRAF/MEK inhibitor combinations (e.g., Encorafenib/Binimetinib) have also shown significant efficacy.[12][27] Future research continues to focus on overcoming acquired resistance to these targeted therapies, a common clinical challenge.[8][23] Strategies being explored include intermittent dosing schedules and combinations with immunotherapy, aiming to further extend the duration of response and improve long-term outcomes for patients with BRAF-mutant melanoma.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of dabrafenib and trametinib combination therapy with this compound monotherapy on health-related quality of life in patients with unresectable or metastatic cutaneous BRAF Val600-mutation-positive melanoma (COMBI-v): results of a phase 3, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. COLUMBUS Trial 5-Year Update: Encorafenib/Binimetinib vs this compound or Encorafenib in Advanced BRAF V600–Mutant Melanoma - The ASCO Post [ascopost.com]
- 15. onclive.com [onclive.com]
- 16. jwatch.org [jwatch.org]
- 17. onclive.com [onclive.com]
- 18. onclive.com [onclive.com]
- 19. Cellular proliferation assays [bio-protocol.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Cell Proliferation Assay [bio-protocol.org]
- 22. embopress.org [embopress.org]
- 23. Melanoma patient derived xenografts acquire distinct this compound resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. balidv.id [balidv.id]
- 27. COLUMBUS 5-year update: a randomized, open-label, phase III trial of encorafenib plus binimetinib versus this compound or encorafenib in patients with BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Vemurafenib and Encorafenib for BRAF-Mutant Cancers
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for BRAF-mutant cancers, particularly melanoma, the selective BRAF inhibitors Vemurafenib and Encorafenib have emerged as critical treatment options. While both drugs target the same oncogenic driver, their distinct biochemical and cellular activities warrant a detailed in vitro comparison to guide preclinical research and drug development strategies. This guide provides an objective, data-driven comparison of this compound and Encorafenib, summarizing key quantitative data and providing detailed experimental protocols.
Biochemical Potency and Target Engagement
Encorafenib demonstrates superior biochemical potency and target engagement compared to this compound. A key differentiator is its significantly longer dissociation half-life from the BRAF V600E mutant protein. In biochemical assays, Encorafenib exhibits a dissociation half-life of over 30 hours, starkly contrasting with the approximately 0.5 hours observed for this compound.[1][2] This prolonged target residence time for Encorafenib translates into a more sustained inhibition of the target kinase.
| Parameter | This compound | Encorafenib | Reference |
| BRAF V600E IC50 | ~31 nM | ~0.3 nM | [3][4] |
| Dissociation Half-Life (BRAF V600E) | ~0.5 hours | >30 hours | [1][2] |
Table 1: Biochemical Comparison of this compound and Encorafenib. IC50 values represent the concentration of the inhibitor required to reduce the activity of the BRAF V600E enzyme by 50%. The dissociation half-life indicates the time taken for half of the inhibitor to detach from its target.
Cellular Activity: Proliferation, Apoptosis, and Signaling
The enhanced biochemical potency of Encorafenib corresponds to greater efficacy in cellular assays. Across various BRAF-mutant melanoma cell lines, Encorafenib consistently demonstrates lower IC50 values for the inhibition of cell proliferation compared to this compound.[5] For instance, in the A375 melanoma cell line, Encorafenib inhibits proliferation with an EC50 of 4 nM, while also suppressing downstream phospho-ERK at an EC50 of 3 nM.[3] Generally, Encorafenib achieves significant inhibition of proliferation in most melanoma cell lines at concentrations of 40 nmol/l or less, whereas this compound often requires concentrations up to 1 µmol/l to achieve similar effects.[1][5]
Furthermore, in head-to-head comparisons, Encorafenib has been shown to be a more potent inducer of apoptosis in BRAF-mutant melanoma cell lines than this compound, particularly at lower concentrations.[5][6]
| Assay | This compound | Encorafenib | Reference |
| Cell Proliferation IC50 (Melanoma Cell Lines) | <1 µmol/l | <0.04 µM | [5] |
| Apoptosis Induction | Less potent | More potent | [5][6] |
| Paradoxical ERK Activation | Greater induction | More modest induction | [7] |
Table 2: Cellular Activity Comparison of this compound and Encorafenib. Cell proliferation IC50 values indicate the concentration of the inhibitor required to reduce cell growth by 50%.
A critical aspect of first-generation BRAF inhibitors like this compound is the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells, which can lead to secondary malignancies. In vitro studies have shown that this compound induces paradoxical ERK activation to a greater extent than Encorafenib.[7] Encorafenib exhibits a wider therapeutic window for achieving tumor inhibition without causing significant paradoxical ERK activation.[7]
Signaling Pathway Inhibition
Both this compound and Encorafenib are ATP-competitive inhibitors that target the serine/threonine kinase activity of BRAF, primarily the V600E mutant form. Inhibition of BRAF V600E blocks the downstream signaling cascade of the MAPK/ERK pathway, which is constitutively active in BRAF-mutant cancers and drives cell proliferation and survival. The primary downstream effectors that are inhibited are MEK and ERK.
Caption: MAPK Signaling Pathway Inhibition by this compound and Encorafenib.
Experimental Protocols
BRAF V600E Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the BRAF V600E kinase.
Caption: Workflow for a BRAF V600E Kinase Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Thaw recombinant active BRAF V600E enzyme, kinase assay buffer, ATP, and substrate (e.g., inactive MEK1) on ice.[1]
-
Prepare serial dilutions of this compound and Encorafenib in DMSO.
-
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the diluted test compounds.
-
Prepare a master mix containing the kinase assay buffer, ATP, and substrate.
-
Add the BRAF V600E enzyme to the wells containing the test compounds.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).[5]
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves adding a reagent to deplete remaining ATP, followed by a kinase detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase/luciferin reaction, generating a luminescent signal.[1]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the inhibitor concentration against the signal and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT or MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Detailed Protocol:
-
Cell Seeding:
-
Seed BRAF-mutant cancer cells (e.g., A375, Malme3M) in a 96-well plate at a predetermined density (e.g., 3x10³ cells/well) and allow them to adhere overnight.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Encorafenib in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors.
-
-
Incubation:
-
Incubate the cells for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
-
MTT/MTS Addition:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours. The reagent is reduced by metabolically active cells to a colored formazan product.
-
-
Data Acquisition:
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the inhibitor concentration against the percentage of viability and determine the IC50 value.[8]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or Encorafenib for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the inhibitors.
-
Western Blot for Phospho-ERK (pERK) Detection
This technique is used to detect the phosphorylation status of ERK, a key downstream effector in the MAPK pathway, as a measure of pathway inhibition.
Detailed Protocol:
-
Cell Lysis:
-
Treat cells with this compound or Encorafenib for a desired time.
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (pERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe for total ERK and a loading control (e.g., GAPDH or β-actin) on the same or a separate blot to ensure equal protein loading.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of pERK normalized to total ERK and the loading control.
-
Conclusion
In vitro evidence strongly suggests that Encorafenib is a more potent and selective inhibitor of BRAF V600E than this compound. Its prolonged target residence time and superior cellular activity, coupled with a more favorable profile regarding paradoxical MAPK pathway activation, highlight its advantages in preclinical models. These findings provide a solid rationale for the continued investigation and clinical application of Encorafenib in the treatment of BRAF-mutant cancers. The detailed protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-Driven ERK Pulses Reconfigure MAPK Signaling and Enable Persistence of Drug-Adapted BRAF-Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.6. BRAF Kinase Assay [bio-protocol.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cellular proliferation assays [bio-protocol.org]
- 9. Cell Proliferation Assay [bio-protocol.org]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Validating Vemurafenib's Target Engagement in Patient-Derived Xenografts: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the target engagement of Vemurafenib in patient-derived xenograft (PDX) models. Experimental data and detailed protocols for key assays are presented to support the effective design and interpretation of preclinical studies.
This compound, a potent inhibitor of the BRAF V600E mutation, has been a cornerstone in the treatment of metastatic melanoma. Patient-derived xenografts (PDXs), which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a critical tool for preclinical drug evaluation and biomarker discovery, as they largely retain the characteristics of the original tumor.[1] Validating that a drug like this compound is engaging its intended target within these complex in vivo models is paramount for correlating target modulation with therapeutic response and understanding mechanisms of resistance.
This guide will delve into the common methodologies for confirming this compound's engagement of the BRAF V600E protein within the MAPK/ERK signaling pathway in PDX models. We will compare this compound's performance with alternative therapeutic strategies and provide detailed experimental protocols for the key validation assays.
Comparison of Therapeutic Strategies
This compound monotherapy has demonstrated efficacy in BRAF V600E-mutated melanoma; however, the development of resistance is a significant clinical challenge.[2] Combination therapies, particularly with MEK inhibitors, have shown improved outcomes. The following table summarizes the performance of this compound and its common alternatives in preclinical and clinical settings.
| Therapeutic Strategy | Mechanism of Action | Efficacy in BRAF V600-Mutant Melanoma (Progression-Free Survival) | Reference |
| This compound | BRAF V600 inhibitor | Monotherapy: ~7 months | [3] |
| Dabrafenib + Trametinib | BRAF inhibitor + MEK inhibitor | Combination: Superior to this compound monotherapy | [4] |
| This compound + Cobimetinib | BRAF inhibitor + MEK inhibitor | Combination: Improved PFS compared to this compound alone | [5][6] |
| Encorafenib + Binimetinib | BRAF inhibitor + MEK inhibitor | Combination: 14.9 months | [3] |
Validating Target Engagement: Key Assays
The most direct way to validate this compound's target engagement is to measure the phosphorylation status of downstream effectors in the MAPK/ERK signaling pathway, namely MEK and ERK. Inhibition of BRAF V600E by this compound leads to a rapid decrease in phosphorylated MEK (pMEK) and phosphorylated ERK (pERK). This can be assessed through several key assays performed on PDX tumor tissue.
In Vivo Efficacy Studies
The primary assessment of a drug's activity in PDX models is its ability to inhibit tumor growth. While not a direct measure of target engagement, a significant reduction in tumor volume in response to treatment provides the first line of evidence that the drug is having a biological effect.
Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression and phosphorylation within the spatial context of the tumor tissue. A marked reduction in pERK staining in this compound-treated PDX tumors compared to vehicle-treated controls is a strong indicator of on-target activity.[7]
Western Blotting
Western blotting of lysates from PDX tumor tissue provides a quantitative assessment of the levels of total and phosphorylated proteins. A significant decrease in the ratio of pERK to total ERK in this compound-treated tumors is a robust biochemical confirmation of target engagement.[8][9]
Experimental Data Summary
The following tables summarize representative quantitative data from studies utilizing this compound in melanoma PDX models.
Table 1: In Vivo Efficacy of this compound in a BRAF V600E Melanoma PDX Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change from Baseline | Reference |
| Vehicle Control | 10% DMSO in 0.5% methylcellulose, oral, twice daily | Rapid increase | [10] |
| This compound | 50 mg/kg, oral, twice daily | Significant tumor growth inhibition | [7][10] |
Table 2: Pharmacodynamic Biomarker Analysis in this compound-Treated PDX Tumors
| Assay | Biomarker | Result in this compound-Treated Tumors | Reference |
| Immunohistochemistry | pERK | Markedly reduced staining intensity | [7] |
| Western Blot | pERK/Total ERK Ratio | Significantly decreased | [2][11] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for validating target engagement, the following diagrams are provided.
Caption: this compound targets the mutated BRAF V600E protein, inhibiting downstream signaling.
Caption: Experimental workflow for in vivo efficacy and ex vivo pharmacodynamic analysis.
Detailed Experimental Protocols
Immunohistochemistry (IHC) for pERK in PDX Tumor Tissue
-
Tissue Fixation and Embedding:
-
Immediately following euthanasia, excise the PDX tumor.
-
Fix the tumor tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.[12]
-
Dehydrate the tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%).[12]
-
Clear the tissue with xylene and embed in paraffin wax.[12]
-
Cut 4-5 µm sections using a microtome and mount on positively charged slides.[13]
-
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10-15 minutes.[12][13]
-
Wash slides in phosphate-buffered saline (PBS).
-
Block non-specific antibody binding with a blocking serum (e.g., 10% normal goat serum) for 1 hour at room temperature.[15]
-
Incubate with a primary antibody against pERK (e.g., rabbit anti-p-p44/42 MAPK) overnight at 4°C.
-
Wash slides in PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[15]
-
Wash slides in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).[12][15]
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol and clear in xylene.[12]
-
Mount with a permanent mounting medium.
-
Western Blotting for pERK and Total ERK in PDX Tumor Lysates
-
Protein Extraction:
-
Excise the PDX tumor and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the pERK antibodies and re-probed with a primary antibody against total ERK, followed by the secondary antibody and detection steps.
-
Alternatively, an antibody against a housekeeping protein like β-actin or GAPDH can be used for normalization.[9]
-
-
Densitometry Analysis:
-
Quantify the band intensities for pERK and total ERK (or the housekeeping protein) using image analysis software.
-
Calculate the ratio of pERK to total ERK for each sample to determine the relative level of ERK phosphorylation.[16]
-
References
- 1. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. Frontiers | Current State of Target Treatment in BRAF Mutated Melanoma [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanoma patient derived xenografts acquire distinct this compound resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IHC-P protocols | Abcam [abcam.com]
- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Combination Therapy of Vemurafenib and Cobimetinib Demonstrates Superior Efficacy Over Monotherapy in BRAF V600-Mutant Melanoma
A comprehensive analysis of the pivotal coBRIM clinical trial reveals that the dual inhibition of the MAPK pathway with Vemurafenib and Cobimetinib leads to significantly improved survival and response rates compared to this compound alone in patients with BRAF V600 mutation-positive advanced melanoma. This guide provides a detailed comparison of the clinical trial results, experimental protocols, and the underlying mechanism of action for researchers and drug development professionals.
The combination of this compound, a BRAF inhibitor, and Cobimetinib, a MEK inhibitor, is designed to overcome resistance mechanisms that can emerge during treatment with a BRAF inhibitor alone.[1][2][3] By targeting two different kinases in the same signaling pathway, the combination therapy provides a more durable and potent anti-tumor response.[1][4][5]
Mechanism of Action: Dual Pathway Inhibition
This compound targets the mutated BRAF protein, a key component of the RAS/RAF/MEK/ERK signaling pathway, which is constitutively activated in about half of all melanomas, driving uncontrolled cell growth.[4][6] However, cancer cells can develop resistance by reactivating this pathway downstream of BRAF.[1][3] Cobimetinib works by inhibiting MEK1 and MEK2, proteins that act directly downstream of BRAF, thus providing a second point of blockade in this critical pathway.[1][4][7][8] This dual inhibition leads to increased cancer cell apoptosis and reduced tumor growth compared to either drug alone.[1][8]
Caption: MAPK signaling pathway with BRAF and MEK inhibition points.
Experimental Protocol: The coBRIM Study
The key clinical data supporting the combination therapy comes from the coBRIM study (NCT01689519), a multicenter, randomized, double-blind, placebo-controlled, phase III trial.[9][10][11]
-
Patient Population: The study enrolled 495 previously untreated patients with BRAF V600 mutation-positive, unresectable locally advanced or metastatic melanoma.[5][9][10][12]
-
Randomization: Patients were randomized on a 1:1 basis.[9][10][12]
-
Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by the investigator.[10][11] Secondary endpoints included overall survival (OS), objective response rate (ORR), and duration of response.[10][13]
-
Assessments: Tumor assessments were conducted at baseline and every 8 weeks thereafter.[9]
Efficacy Results: Combination vs. Monotherapy
The coBRIM trial demonstrated statistically significant improvements in all key efficacy endpoints for the combination therapy arm compared to the this compound monotherapy arm. Extended follow-up has confirmed the long-term clinical benefit of the combination.[9][14]
Table 1: Survival and Response Rates (coBRIM Study)
| Efficacy Outcome | This compound + Cobimetinib | This compound + Placebo | Hazard Ratio (HR) / p-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 12.6 months[9][12][14] | 7.2 months[9][12][14] | HR: 0.58 (p<0.0001)[10][15] |
| Median Overall Survival (OS) | 22.5 months[9][12][14] | 17.4 months[9][12][14] | HR: 0.70 (p=0.005)[10][16] |
| Objective Response Rate (ORR) | 68-70%[5][17] | 45-50%[5][17] | p<0.001[5] |
| Complete Response (CR) Rate | 21% (long-term follow-up)[14] | 13% (long-term follow-up)[14] | N/A |
| Median Duration of Response | 14.7 months[14] | 9.2 months[14] | N/A |
Table 2: Landmark Survival Analysis (5-Year Follow-up)
| Landmark Analysis | This compound + Cobimetinib (Rate) | This compound + Placebo (Rate) |
|---|---|---|
| 3-Year PFS Rate | 23%[14] | 13%[14] |
| 5-Year PFS Rate | 14%[9][12][14] | 10%[9][12][14] |
| 3-Year OS Rate | 38%[14] | 31%[14] |
| 5-Year OS Rate | 31%[9][12][14] | 26%[9][12][14] |
Safety and Tolerability Profile
While the combination therapy was associated with a higher incidence of adverse events (AEs), the safety profile was considered manageable.[10] The rate of discontinuation due to AEs was not significantly different between the two arms in the initial analysis.[3]
Table 3: Key Adverse Events (AEs) in the coBRIM Study
| Adverse Event | This compound + Cobimetinib | This compound + Placebo |
|---|---|---|
| Any Grade ≥3 AEs | 78%[9] | 63%[9] |
| Most Common Grade ≥3 AEs | ||
| Increased Gamma-Glutamyl Transferase (GGT) | 15%[16] | 10%[16] |
| Increased Blood Creatine Phosphokinase (CPK) | 12%[9][16] | <1%[9][16] |
| Increased Alanine Aminotransferase (ALT) | 11-12%[9][16] | 6%[9][16] |
| Common AEs (any grade) | Diarrhea, rash, nausea, photosensitivity, fever[7] | Rash, joint pain, fatigue, photosensitivity[3] |
| Cutaneous Squamous-Cell Carcinoma | Reduced incidence compared to monotherapy[2][5] | Higher incidence due to paradoxical MAPK activation[2][3] |
Common adverse reactions for the combination therapy include diarrhea, rash, nausea, vomiting, fever, and photosensitivity.[7][18] Patients may also experience laboratory abnormalities such as elevated liver enzymes.[7]
Conclusion
The results from the coBRIM clinical trial robustly demonstrate that the combination of this compound and Cobimetinib is a superior treatment strategy compared to this compound monotherapy for patients with previously untreated BRAF V600-mutant advanced melanoma.[5][9] The dual blockade of the MAPK pathway translates into significant and sustained improvements in progression-free survival, overall survival, and response rates.[9][13] While associated with a higher frequency of manageable adverse events, the combination therapy offers a more effective and durable clinical benefit, establishing it as a standard of care for this patient population.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. This compound + Cobimetinib Combo Therapy for Melanoma - MRA [curemelanoma.org]
- 5. This compound plus cobimetinib in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. 2 Information on cobimetinib and this compound | Cobimetinib in combination with this compound for treating unresectable or metastatic BRAF V600 mutation-positive melanoma | Guidance | NICE [nice.org.uk]
- 8. Cobimetinib - NCI [dctd.cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cobimetinib combined with this compound in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. coBRIM: a phase 3, double-blind, placebo-controlled study of this compound versus this compound + cobimetinib in previously untreated BRAFV600 mutation–positive patients with unresectable locally advanced or metastatic melanoma (NCT01689519) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Year Outcomes with Cobimetinib plus this compound in BRAFV600 Mutation-Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. 5-Year Outcomes with Cobimetinib plus this compound in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. nice.org.uk [nice.org.uk]
A Comparative Analysis of Adverse Event Profiles: Vemurafenib and Other BRAF Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of targeted therapies is paramount. This guide provides a comparative analysis of the adverse event profiles of Vemurafenib and other prominent BRAF inhibitors, Dabrafenib and Encorafenib, both as monotherapies and in combination with MEK inhibitors. The information is supported by experimental data from key clinical trials, with a focus on providing a clear, objective comparison to aid in research and development.
The Landscape of BRAF Inhibition and Associated Toxicities
BRAF inhibitors have revolutionized the treatment of BRAF V600-mutant melanoma and other cancers.[1] However, their use is associated with a distinct spectrum of adverse events (AEs). A significant development in this field has been the combination of BRAF inhibitors with MEK inhibitors, which has been shown to not only improve efficacy but also mitigate some of the toxicities associated with BRAF inhibitor monotherapy, particularly cutaneous events.[2] This mitigation is largely attributed to the prevention of paradoxical activation of the MAPK pathway in BRAF wild-type cells.[2]
Comparative Adverse Event Profiles
The following tables summarize the incidence of common and notable adverse events associated with this compound, Dabrafenib, and Encorafenib, both as single agents and in their approved combinations with MEK inhibitors. Data is compiled from various clinical trials and meta-analyses. It is important to note that direct head-to-head comparisons of all three BRAF/MEK inhibitor combinations are limited, and incidence rates can vary based on the specific study population and design.[3][4]
Table 1: Adverse Events with BRAF Inhibitor Monotherapy
| Adverse Event | This compound | Dabrafenib | Encorafenib |
| Cutaneous Squamous Cell Carcinoma (cuSCC) / Keratoacanthoma | 18% - 26% | 7% - 11% | ~9% |
| Rash | 39% - 52% | 27% - 31% | 22% |
| Photosensitivity | 22% - 70% | Low | Low |
| Arthralgia | 44% - 51% | 25% - 35% | 44% |
| Fatigue | 33% | 41% | 24% |
| Pyrexia (Fever) | 10% - 18% | 28% - 32% | 20% |
| Alopecia | 39% | 22% | 56% |
Table 2: Adverse Events with BRAF/MEK Inhibitor Combination Therapy
| Adverse Event | This compound + Cobimetinib | Dabrafenib + Trametinib | Encorafenib + Binimetinib |
| Cutaneous Squamous Cell Carcinoma (cuSCC) / Keratoacanthoma | 1% - 4.9% | 2% - 3% | 1.6% |
| Rash | 22% - 41% | 17% - 22% | 14% - 22% |
| Photosensitivity | 4% - 48% | Low | 4.7% |
| Arthralgia | 32% | 25% | 26% |
| Fatigue | 25% | 47% | 29% |
| Pyrexia (Fever) | 29% | 40% - 53% | 18% - 20% |
| Diarrhea | 52% - 61% | 34% | 34% - 36% |
| Nausea | 36% | 40% | 41% |
| Vomiting | 25% | 21% | 29% |
| Increased CK | 30% | 30% | 33% |
| Serous Retinopathy/Retinal Detachment | 13% - 21% | 1% - 9% | 13% - 20% |
| Hypertension | 6% - 15% | 12% - 22% | 11% |
| Decreased LVEF | 6% - 7% | 6% - 11% | 3% |
Key Experimental Methodologies
The assessment and grading of adverse events in the pivotal clinical trials for these BRAF inhibitors and their combinations are primarily based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[3] The CTCAE provides a standardized classification of AEs and a grading scale from 1 (Mild) to 5 (Death related to AE).[5][6][7][8]
General Protocol for Adverse Event Monitoring:
-
Patient Population: Typically, patients with unresectable or metastatic BRAF V600 mutation-positive melanoma.[9][10][11]
-
Treatment Administration:
-
This compound: 960 mg orally twice daily.[12]
-
Dabrafenib: 150 mg orally twice daily.[13]
-
Encorafenib: 450 mg orally once daily.[14]
-
Cobimetinib: 60 mg orally once daily for 21 days, followed by a 7-day rest period.[9]
-
Trametinib: 2 mg orally once daily.[10]
-
Binimetinib: 45 mg orally twice daily.[14]
-
-
Adverse Event Assessment: AEs are systematically collected at baseline and at regular intervals throughout the study (e.g., every 2-4 weeks). This involves physical examinations, laboratory tests, and patient-reported outcomes.[15][16]
-
Dermatological Assessments: Due to the high incidence of cutaneous AEs, dermatological examinations are a key component of monitoring. This includes regular skin checks for new or changing lesions. Biopsies are performed on suspicious lesions to confirm diagnoses such as cuSCC.[2]
-
Ophthalmologic and Cardiac Monitoring: For combination therapies, regular ophthalmologic examinations are conducted to monitor for ocular toxicities like serous retinopathy. Cardiac function, including Left Ventricular Ejection Fraction (LVEF), is also monitored, typically via echocardiograms or MUGA scans at baseline and regular intervals.[2]
-
Dose Modifications: Protocols include specific guidelines for dose interruptions, reductions, or discontinuations based on the grade and type of adverse event.[17]
Signaling Pathways and Mechanisms of Adverse Events
The efficacy of BRAF inhibitors is rooted in their ability to target the constitutively active BRAF V600 mutant protein, thereby inhibiting the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway.[18][19][20]
A key mechanism underlying some of the adverse events of BRAF inhibitor monotherapy is paradoxical MAPK pathway activation . In BRAF wild-type cells, BRAF inhibitors can lead to the transactivation of CRAF, resulting in the paradoxical activation of the MAPK pathway.[21][22][23] This is believed to contribute to the development of proliferative cutaneous lesions like cuSCC.[21] The co-administration of a MEK inhibitor blocks this downstream signaling, thus mitigating these effects.
Experimental Workflow for Adverse Event Assessment
The process of identifying, grading, and managing adverse events in clinical trials is a rigorous and multi-step process.
Conclusion
The landscape of BRAF inhibitor therapy is continually evolving, with a clear trend towards combination therapies to enhance efficacy and manage toxicities. This compound, particularly as a monotherapy, is associated with a higher incidence of certain cutaneous adverse events, such as cuSCC and photosensitivity, compared to Dabrafenib and Encorafenib. The addition of a MEK inhibitor significantly reduces the risk of these proliferative skin lesions across all BRAF inhibitor backbones. However, combination therapies introduce their own set of potential toxicities, including pyrexia (notably with Dabrafenib + Trametinib), gastrointestinal issues, and ocular and cardiac events, which require careful monitoring. Understanding these distinct adverse event profiles is crucial for the continued development of safer and more effective cancer therapies.
References
- 1. This compound: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of BRAF+MEK Inhibitor Combinations: Severe Adverse Event Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 7. dermnetnz.org [dermnetnz.org]
- 8. evs.nci.nih.gov [evs.nci.nih.gov]
- 9. Cobimetinib combined with this compound in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Outcomes in Patients With BRAFV600-Mutant Metastatic Melanoma Receiving Dabrafenib Monotherapy: Analysis From Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hse.ie [hse.ie]
- 13. dermnetnz.org [dermnetnz.org]
- 14. ascopubs.org [ascopubs.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. MAP kinase signaling and inhibition in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 23. aacrjournals.org [aacrjournals.org]
A Comparative Meta-Analysis of Vemurafenib in Metastatic Melanoma: Efficacy and Safety in Focus
For Immediate Release
[City, State] – [Date] – A comprehensive meta-analysis of pivotal clinical trials for BRAF V600 mutation-positive metastatic melanoma reveals the evolving landscape of targeted therapies, underscoring the role of Vemurafenib as a foundational treatment and highlighting the superior efficacy of combination therapies. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating quantitative data, experimental protocols, and signaling pathway visualizations.
Executive Summary
This compound, a selective BRAF kinase inhibitor, marked a significant advancement in the treatment of metastatic melanoma. However, the emergence of combination therapies, particularly BRAF inhibitors paired with MEK inhibitors, has further improved patient outcomes. This meta-analysis consolidates data from key clinical trials to objectively compare the performance of this compound monotherapy against combination regimens, including this compound with Cobimetinib and Dabrafenib with Trametinib. The findings demonstrate that while this compound remains a crucial agent, combination therapies offer superior progression-free survival (PFS) and overall survival (OS), albeit with distinct adverse event profiles.
Efficacy and Performance: A Quantitative Comparison
The following tables summarize the key efficacy and safety data from meta-analyses of clinical trials involving this compound and its alternatives in treatment-naive patients with BRAF V600-mutant metastatic melanoma.
Table 1: Efficacy Outcomes of this compound and Combination Therapies
| Treatment Regimen | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Overall Response Rate (ORR) (%) |
| This compound Monotherapy | 5.3 - 7.2 | 13.6 - 17.4 | 48 - 53 |
| This compound + Cobimetinib | 9.9 - 12.6 | 22.3 - 22.5 | 68 - 70 |
| Dabrafenib + Trametinib | 9.3 - 11.0 | 25.1 - 25.6 | 67 - 69 |
Data compiled from the BRIM-3, coBRIM, and COMBI-v clinical trials.[1][2][3][4]
Table 2: Comparative Safety Profile: Common Adverse Events (All Grades, >20% Incidence)
| Adverse Event | This compound Monotherapy (%) | This compound + Cobimetinib (%) | Dabrafenib + Trametinib (%) |
| Arthralgia | 40 - 60 | 33 - 45 | 25 - 33 |
| Rash | 34 - 52 | 56 - 70 | 22 - 31 |
| Fatigue | 33 - 50 | 36 - 48 | 28 - 41 |
| Nausea | 26 - 38 | 41 - 43 | 35 - 40 |
| Diarrhea | 28 - 35 | 52 - 60 | 33 - 38 |
| Photosensitivity | 22 - 40 | 30 - 41 | 4 - 6 |
| Pyrexia | 10 - 21 | 17 - 28 | 51 - 54 |
| Vomiting | 14 - 25 | 24 - 30 | 20 - 29 |
| Headache | 18 - 28 | 20 - 26 | 29 - 36 |
Data synthesized from meta-analyses and clinical trial reports.[5][6][7][8]
Table 3: Comparative Safety Profile: Grade 3-4 Adverse Events of Interest
| Adverse Event (Grade 3-4) | This compound Monotherapy (%) | This compound + Cobimetinib (%) | Dabrafenib + Trametinib (%) |
| Cutaneous Squamous Cell Carcinoma/Keratoacanthoma | 18 - 24 | <1 - 3 | 1 - 3 |
| Rash | 5 - 8 | 15 - 20 | 2 - 4 |
| Diarrhea | 2 - 4 | 7 - 9 | 2 - 4 |
| Pyrexia | <1 | 1 - 2 | 5 - 7 |
| Increased ALT/AST | 3 - 6 | 10 - 12 | 1 - 3 |
| Hypertension | 1 - 2 | 6 - 8 | 6 - 8 |
Data synthesized from meta-analyses and clinical trial reports.[1][7][9][10]
Experimental Protocols of Key Clinical Trials
The following are summaries of the methodologies for the pivotal clinical trials cited in this meta-analysis.
BRIM-3 (this compound vs. Dacarbazine)
-
Objective: To compare the efficacy and safety of this compound versus dacarbazine in previously untreated patients with BRAF V600E mutation-positive metastatic melanoma.[9][11][12][13]
-
Study Design: A multicenter, open-label, randomized, phase 3 trial.[9][12][13]
-
Patient Population: 675 patients with previously untreated, unresectable stage IIIC or stage IV melanoma with a BRAF V600E mutation. Key inclusion criteria included an ECOG performance status of 0 or 1 and a life expectancy of at least 3 months.[9][12] Patients with active brain metastases were excluded.[11]
-
Treatment Arms:
-
Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[9]
coBRIM (this compound + Cobimetinib vs. This compound)
-
Objective: To evaluate the efficacy and safety of cobimetinib in combination with this compound compared with this compound alone in previously untreated BRAF V600 mutation-positive patients with unresectable locally advanced or metastatic melanoma.[14][15]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[15]
-
Patient Population: 495 patients with histologically confirmed, unresectable stage IIIC or stage IV melanoma with a BRAF V600 mutation.[2][15] Patients were required to have an ECOG performance status of 0 or 1.[2]
-
Treatment Arms:
COMBI-v (Dabrafenib + Trametinib vs. This compound)
-
Objective: To compare the efficacy of dabrafenib plus trametinib with this compound monotherapy in patients with BRAF V600E or V600K mutation-positive metastatic melanoma.
-
Study Design: A multicenter, open-label, randomized, phase 3 trial.
-
Patient Population: 704 patients with previously untreated, unresectable or metastatic BRAF V600E or V600K mutation-positive melanoma.
-
Treatment Arms:
-
Dabrafenib (150 mg orally twice daily) + Trametinib (2 mg orally once daily).
-
This compound (960 mg orally twice daily).
-
-
Primary Endpoint: Overall survival (OS).
Visualizing the Mechanisms and Methodologies
To further elucidate the context of this meta-analysis, the following diagrams illustrate the targeted biological pathway and the research workflow.
Caption: The BRAF/MEK signaling pathway and points of inhibition by targeted therapies.
Caption: A typical workflow for conducting a systematic review and meta-analysis.[5][16][17][18][19]
Conclusion
The treatment paradigm for BRAF V600-mutant metastatic melanoma has significantly evolved with the introduction of targeted therapies. While this compound monotherapy offers substantial benefit compared to chemotherapy, this meta-analysis reinforces the superior efficacy of combining BRAF and MEK inhibitors. The combination of this compound and Cobimetinib, as well as Dabrafenib and Trametinib, consistently demonstrates improved progression-free and overall survival. However, the choice of therapy must also consider the distinct safety profiles, with combination therapies showing a higher incidence of certain adverse events such as pyrexia (with Dabrafenib + Trametinib) and rash and diarrhea (with this compound + Cobimetinib), while reducing the risk of cutaneous squamous cell carcinoma associated with BRAF inhibitor monotherapy. This guide provides a foundational resource for a data-driven approach to research and development in the field of metastatic melanoma.
References
- 1. Indirect treatment comparison of dabrafenib plus trametinib versus this compound plus cobimetinib in previously untreated metastatic melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Year Outcomes with Cobimetinib plus this compound in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Year Outcomes with Cobimetinib plus this compound in BRAFV600 Mutation-Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative profile of cutaneous adverse events: BRAF/MEK inhibitor combination therapy versus BRAF monotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Safety and efficacy of this compound in BRAFV600E and BRAFV600K mutation-positive melanoma (BRIM-3): extended follow-up of a phase 3, randomised, ope... [cancer.fr]
- 10. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Safety and efficacy of this compound in BRAFV600E and BRAFV600K mutation-positive melanoma (BRIM-3): extended follow-up of a phase 3, randomised, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 16. Introduction to Systematic Reviews and Meta-analyses of Therapeutic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive guide to conduct a systematic review and meta-analysis in medical research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic Review and Meta-Analysis: Comprehensive Insights - CCEM Journal [ccemjournal.com]
- 19. youtube.com [youtube.com]
A Head-to-Head Look at Two Melanoma Drug Duos: Dabrafenib/Trametinib vs. Vemurafenib/Cobimetinib
An Indirect Comparison for Researchers and Drug Development Professionals
In the landscape of targeted therapies for BRAF V600-mutant metastatic melanoma, the combination of a BRAF inhibitor and a MEK inhibitor has become a cornerstone of treatment. This guide provides an objective, data-driven indirect comparison of two prominent combination therapies: Dabrafenib plus Trametinib and Vemurafenib plus Cobimetinib. While direct head-to-head clinical trials are lacking, this guide synthesizes data from key phase III trials to offer insights into their relative efficacy and safety profiles.[1][2]
Efficacy: A Close Race in Patient Outcomes
Indirect treatment comparisons suggest that the efficacy of Dabrafenib plus Trametinib and this compound plus Cobimetinib is largely comparable.[1][3] Analyses of data from the COMBI-v and coBRIM trials, which compared each combination to this compound monotherapy, show no statistically significant differences in Overall Survival (OS), Progression-Free Survival (PFS), or Overall Response Rate (ORR) between the two combination therapies.[1][2][3]
| Efficacy Endpoint | Dabrafenib + Trametinib (COMBI-v) | This compound + Cobimetinib (coBRIM) | Indirect Comparison (HR/RR) [95% CI] |
| Median Overall Survival (OS) | Not Reached | 22.3 months | 0.94 [0.68 - 1.30] |
| Median Progression-Free Survival (PFS) | 11.4 months | 12.3 months | 1.05 [0.79 - 1.40] |
| Overall Response Rate (ORR) | 64% | 68% | 0.90 [0.74 - 1.10] |
Table 1: Comparison of Efficacy Outcomes. Data is derived from indirect treatment comparisons of the COMBI-v and coBRIM trials.[1][2][3]
Safety and Tolerability: Distinguishing the Profiles
While efficacy appears similar, the safety profiles of the two combinations exhibit some notable differences. Indirect comparisons indicate that Dabrafenib plus Trametinib is associated with a lower incidence of certain adverse events.[1][3] Specifically, the risk of treatment-related adverse events of grade 3 or higher, and the need for dose interruption or modification, were found to be significantly lower with the Dabrafenib/Trametinib combination.[1][3]
| Adverse Event (AE) Category | Dabrafenib + Trametinib | This compound + Cobimetinib | Indirect Comparison (RR) [95% CI] |
| Any Treatment-Related AE (Grade ≥3) | Lower Incidence | Higher Incidence | 0.71 [0.60 - 0.85] |
| Dose Interruption/Modification due to AE | Lower Incidence | Higher Incidence | 0.77 [0.60 - 0.99] |
Table 2: Comparison of Key Safety Outcomes. Data is derived from indirect treatment comparisons.[1][3]
Common adverse events associated with both combinations include pyrexia, rash, diarrhea, and fatigue. However, the frequency of specific side effects can differ. For instance, pyrexia is more commonly reported with Dabrafenib plus Trametinib, while photosensitivity reactions are more frequent with this compound plus Cobimetinib.[4]
Mechanism of Action: Dual Blockade of the MAPK Pathway
Both drug combinations target the mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of cell proliferation and survival that is often constitutively activated in melanoma with BRAF mutations.[1][5] BRAF inhibitors (Dabrafenib and this compound) target the mutated BRAF protein, while MEK inhibitors (Trametinib and Cobimetinib) block the downstream MEK1 and MEK2 proteins. This dual blockade provides a more complete and durable inhibition of the pathway, delaying the onset of resistance that is often seen with BRAF inhibitor monotherapy.[1][6]
References
- 1. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 2. Indirect treatment comparison of dabrafenib plus trametinib versus this compound plus cobimetinib in previously untreated metastatic melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirect treatment comparison of dabrafenib plus trametinib versus this compound plus cobimetinib in previously untreated metastatic melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. becarispublishing.com [becarispublishing.com]
- 5. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Vemurafenib's Real-World Impact on Overall Survival in BRAF-Mutated Melanoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of vemurafenib's effectiveness on overall survival in real-world patient populations with BRAF-mutated melanoma. It contrasts its performance with other targeted therapies, supported by data from observational studies. Detailed experimental protocols and visual representations of key biological and methodological frameworks are included to facilitate a deeper understanding of the current clinical landscape.
Comparative Efficacy of this compound and Alternatives in Real-World Settings
The following tables summarize key efficacy endpoints from real-world studies, offering a comparative view of this compound, both as a monotherapy and in combination, against other BRAF/MEK inhibitor regimens.
Table 1: Real-World Overall Survival (OS) and Progression-Free Survival (PFS) in BRAF V600-Mutant Melanoma
| Treatment Regimen | Study Population (n) | Median Overall Survival (mOS) in months | Median Progression-Free Survival (mPFS) in months | Citation(s) |
| This compound Monotherapy | 119 | 10.3 | 5.5 | [1] |
| 43 | 11.47 | 6.48 | [2] | |
| This compound + Cobimetinib | 156 | 12.3 | 8.3 | [1] |
| Dabrafenib + Trametinib | 140 | Good Prognosis: 26.2Intermediate Prognosis: 17.4Poor Prognosis: 10.0 | Not Reported | [3] |
| Encorafenib + Binimetinib (First-Line) | 130 | 15.8 | 10.3 | [4] |
| Encorafenib + Binimetinib (Second-Line) | 82 | 13.2 | 8.5 | [4] |
Table 2: Real-World Response Rates in BRAF V600-Mutant Melanoma
| Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) | Citation(s) |
| This compound Monotherapy | 59% | 7% | 52% | 26% | 15% | [1] |
| 51.1% | 11.6% | 39.5% | 27.9% | Not Reported | [2] | |
| This compound + Cobimetinib | 56% | 10% | 46% | 28% | 16% | [1] |
| Encorafenib + Binimetinib (First-Line) | 58.5% | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Encorafenib + Binimetinib (Second-Line) | 51.2% | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Experimental Protocols: Methodologies of Real-World Studies
The data presented in this guide are derived from retrospective observational studies, which analyze existing patient health records to assess treatment outcomes in real-world settings. The general methodology for such studies is outlined below, guided by the principles of the STROBE (Strengthening the Reporting of Observational studies in Epidemiology) statement.[1][3][5][6][7]
Study Design and Patient Population
Real-world studies on this compound and other BRAF inhibitors are typically retrospective cohort studies.[1][2] Researchers identify a cohort of patients with a confirmed diagnosis of unresectable or metastatic melanoma harboring a BRAF V600 mutation.[1][2] Patients are then categorized based on the treatment they received in a real-world clinical setting. Key inclusion criteria often include adult patients who initiated a specific first-line or subsequent-line therapy within a defined period.[1] Exclusion criteria may involve participation in a clinical trial or receipt of prior BRAF/MEK inhibitors.
Data Collection and Variables
Data is primarily extracted from electronic health records (EHRs), patient charts, and cancer registries.[8] Key data points collected typically include:
-
Patient Demographics: Age, sex, and baseline performance status (e.g., ECOG score).
-
Clinical Characteristics: Primary tumor location, stage of disease at diagnosis, presence and location of metastases (including brain metastases), and baseline lactate dehydrogenase (LDH) levels.
-
Treatment Details: Regimen administered (e.g., this compound monotherapy, this compound + cobimetinib), start and end dates of treatment, and subsequent lines of therapy.
-
Outcome Measures: Dates of disease progression and death are recorded to calculate Progression-Free Survival (PFS) and Overall Survival (OS). Tumor response assessments (Complete Response, Partial Response, Stable Disease, Progressive Disease) are also collected based on radiological reports.
-
Safety Data: Information on adverse events is collected from clinical notes.
Statistical Analysis
Survival analyses, such as the Kaplan-Meier method, are employed to estimate median OS and PFS.[1] The log-rank test is often used to compare survival curves between different treatment groups.[1] Hazard ratios (HR) with 95% confidence intervals (CI) are calculated using Cox proportional hazards models to estimate the relative risk of an event (e.g., death or progression) between groups. Response rates are typically presented as percentages.
Signaling Pathways and Study Workflow
To visually represent the underlying biological mechanism of BRAF inhibitors and the structure of the research methodologies discussed, the following diagrams are provided.
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Workflow of a typical retrospective real-world evidence study in oncology.
References
- 1. The STROBE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STROBE Guidelines | McGovern Medical School [med.uth.edu]
- 4. researchgate.net [researchgate.net]
- 5. Strengthening the reporting of observational studies in epidemiology (STROBE) statement: guidelines for reporting observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What do STROBE guidelines entail? - Academy [pubrica.com]
- 7. equator-network.org [equator-network.org]
- 8. Real‐World Evidence in Oncology: Opportunities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
